molecular formula C7H8N4 B8799452 Pyrazolo[1,5-a]pyridine-3,6-diamine CAS No. 340961-81-1

Pyrazolo[1,5-a]pyridine-3,6-diamine

Número de catálogo: B8799452
Número CAS: 340961-81-1
Peso molecular: 148.17 g/mol
Clave InChI: HQRFNKWPPWDXOQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrazolo[1,5-a]pyridine-3,6-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This diamine-functionalized derivative serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. While specific data on this exact compound is limited, its core structure is associated with promising research applications. Compounds based on the pyrazolo[1,5-a]pyridine scaffold have demonstrated excellent in vitro potency against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, making them a focal point in the search for new antituberculosis agents . The structural motif is also recognized for its potential in targeted cancer therapy. Research on related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, has shown potent protein kinase inhibitor (PKI) activity, which is critical for disrupting aberrant signaling pathways in cancer cells . The 3,6-diamine substitution on the fused bicyclic ring system is strategically valuable, as modifications at these positions can significantly influence a molecule's electronic properties, lipophilicity, and binding affinity to biological targets through interactions like hydrogen bonding and π–π stacking . Researchers can utilize Pyrazolo[1,5-a]pyridine-3,6-diamine as a precursor to develop novel inhibitors and probe structure-activity relationships (SAR). This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate safety precautions.

Propiedades

Número CAS

340961-81-1

Fórmula molecular

C7H8N4

Peso molecular

148.17 g/mol

Nombre IUPAC

pyrazolo[1,5-a]pyridine-3,6-diamine

InChI

InChI=1S/C7H8N4/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,8-9H2

Clave InChI

HQRFNKWPPWDXOQ-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=NN2C=C1N)N

Origen del producto

United States
Foundational & Exploratory

Pyrazolo[1,5-a]pyridine-3,6-diamine chemical structure

[1]

Executive Summary

Pyrazolo[1,5-a]pyridine-3,6-diamine (CAS: 340961-81-1) is a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and industrial dye manufacturing.[1][2] Structurally, it consists of a pyrazole ring fused to a pyridine ring across the N1–C2 bond, featuring primary amine substituents at the 3-position (pyrazole ring) and 6-position (pyridine ring).[1]

This molecular architecture serves two primary high-value functions:

  • Medicinal Chemistry: It acts as a bioisostere for purine and ATP, making it a "privileged scaffold" for designing kinase inhibitors (e.g., JAK, KDR, Pim-1).[1]

  • Material Science: It functions as a primary intermediate and coupler in oxidative hair dye formulations, providing stable, deep-tone chromophores when reacted with developers like p-phenylenediamine.[1]

Chemical Identity & Physicochemical Properties[2][3][4]

PropertyData
IUPAC Name Pyrazolo[1,5-a]pyridine-3,6-diamine
CAS Number 340961-81-1
Molecular Formula C

H

N

Molecular Weight 148.17 g/mol
Appearance Off-white to pale yellow solid (free base); often supplied as dihydrochloride salt (CAS: 2567495-77-4 for 6-amine salt analog)
Solubility Moderate in DMSO, Methanol; Low in water (free base); High in water (HCl salt)
pKa (Predicted) ~3.5 (Pyridine N), ~2.0 (3-NH

conjugate acid)
H-Bond Donors 2 (Amine groups)
H-Bond Acceptors 3 (Ring Nitrogens + Amines)
Structural Representation

The structure features a bridgehead nitrogen at position 1. The numbering proceeds around the pyrazole ring (2, 3) and then the pyridine ring (4, 5, 6, 7).

GFigure 1: Numbering and connectivity of Pyrazolo[1,5-a]pyridine-3,6-diamine.N1N1(Bridgehead)C2C2N1->C2C3C3(NH2)C2->C3dbC3aC3a(Bridge)C3->C3aNH2_3NH2C3->NH2_3C3a->N1C4C4C3a->C4C5C5C4->C5dbC6C6(NH2)C5->C6C7C7C6->C7dbNH2_6NH2C6->NH2_6C7->N1

[1]

Structural Analysis & Electronic Properties

Aromaticity and Resonance

The pyrazolo[1,5-a]pyridine system is a 10-

1
  • N1 (Bridgehead): Contributes two electrons to the

    
    -system, maintaining aromaticity.[1]
    
  • Electrophilic Attack (C-3): The C-3 position is the most electron-rich site on the ring system, analogous to the C-3 position of indole.[1] This makes it highly susceptible to electrophilic aromatic substitution (nitration, halogenation).

  • Nucleophilic Attack (C-6): The pyridine ring is generally electron-deficient.[1] However, the introduction of the amino group at C-6 strongly donates electron density into the ring via resonance, increasing the basicity of the system and facilitating oxidation (crucial for dye formation).

Regiochemistry in Synthesis

Synthesizing the 3,6-disubstituted pattern requires careful orchestration of regioselectivity:

  • C-6 Origin: The substituent at position 6 typically originates from the starting pyridine material (specifically, a substituent at the meta position of the pyridine reactant, which maps to C-6 after cyclization).[1]

  • C-3 Origin: The substituent at position 3 is usually introduced during the cyclization step (using an alkyne ester) or via post-cyclization electrophilic substitution (nitration).

Synthetic Protocols

The most robust synthesis of Pyrazolo[1,5-a]pyridine-3,6-diamine involves a de novo ring construction followed by functional group manipulation.[1] The "Nitration-Reduction" route is preferred for its scalability.[1]

Pathway: 3-Nitropyridine Route[1]

This protocol circumvents the ambiguity of direct nitration by installing the C-6 nitrogen source early in the synthesis.

Step 1: N-Amination of 3-Nitropyridine

The starting material, 3-nitropyridine, is aminated at the ring nitrogen using O-Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).[1]

  • Reagents: 3-Nitropyridine, MSH, CH

    
    Cl
    
    
    .[1]
  • Product: 1-Amino-3-nitropyridinium mesitylenesulfonate.[1]

  • Mechanism: Electrophilic amination of the pyridine nitrogen.

Step 2: [3+2] Cycloaddition

The pyridinium salt is treated with a base (to generate the N-imide dipole) and a dipolarophile (e.g., ethyl propiolate).

  • Reagents: K

    
    CO
    
    
    , DMF, Ethyl Propiolate.[1]
  • Regioselectivity: Cyclization on 3-substituted pyridinium ylides typically yields a mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines.[1] The 6-nitro isomer is separated via chromatography.[1]

  • Product: Ethyl 6-nitropyrazolo[1,5-a]pyridine-3-carboxylate.[1]

Step 3: Functionalization of C-3

To convert the ester to an amine, a Curtius rearrangement is employed.[1]

  • Hydrolysis: Ester

    
     Carboxylic Acid (LiOH, THF/H
    
    
    O).
  • Curtius Rearrangement: Acid

    
     Acyl Azide (DPPA) 
    
    
    Isocyanate
    
    
    Carbamate
    
    
    Amine.
  • Alternative (Direct Nitration): If the starting material was decarboxylated (H at C-3), direct nitration with HNO

    
    /H
    
    
    SO
    
    
    would selectively nitrate C-3, yielding 3,6-dinitropyrazolo[1,5-a]pyridine.[1]
Step 4: Global Reduction

Both the nitro group (at C-6) and the protected amine/nitro (at C-3) are reduced to primary amines.[1]

  • Reagents: H

    
     (50 psi), 10% Pd/C, Methanol.
    
  • Product: Pyrazolo[1,5-a]pyridine-3,6-diamine.[1]

SynthesisFigure 2: Synthetic pathway from 3-nitropyridine to the 3,6-diamine target.Start3-NitropyridineStep1N-Amination(MSH or HOSA)Start->Step1Inter11-Amino-3-nitropyridinium SaltStep1->Inter1Step2[3+2] Cycloaddition(Ethyl Propiolate, Base)Inter1->Step2Inter2Ethyl 6-nitropyrazolo[1,5-a]pyridine-3-carboxylate(Isomer Separation)Step2->Inter2Step3Hydrolysis & Curtius Rearrangement(DPPA, tBuOH -> TFA)Inter2->Step3Inter33-Amino-6-nitropyrazolo[1,5-a]pyridineStep3->Inter3Step4Pd/C Catalytic HydrogenationInter3->Step4FinalPyrazolo[1,5-a]pyridine-3,6-diamineStep4->Final

[1][2][3][4][5]

Applications

Oxidative Hair Dye Coupler

In hair coloring, Pyrazolo[1,5-a]pyridine-3,6-diamine acts as a coupler .[1]

  • Mechanism: It reacts with a primary intermediate (developer), such as p-phenylenediamine (PPD) or p-toluenediamine (PTD), in the presence of an oxidizing agent (H

    
    O
    
    
    ).[1]
  • Chromophore Formation: The oxidation creates an indo dye (binuclear system). The pyrazolopyridine core provides a rigid, planar structure that shifts the absorption spectrum, typically yielding rich red-violet to blue-black shades depending on the developer used.[1]

  • Advantage: Improved stability and wash-fastness compared to simple phenylenediamines due to the fused heterocyclic system.[1]

Kinase Inhibitor Scaffold

The molecule is a potent scaffold for ATP-competitive inhibitors.

  • Binding Mode: The N1 and C-3 amine (or C-3 amide derivatives) often form a donor-acceptor hydrogen bond motif with the hinge region of kinase enzymes.[1]

  • Targets:

    • KDR (VEGFR-2): Angiogenesis inhibition.[1]

    • JAK Family: Autoimmune diseases.

    • Pim-1/Pim-2: Cancer cell survival signaling.[1]

  • SAR Insight: Substitution at the 3-amine (e.g., amides, ureas) modulates affinity, while the 6-position allows for solubilizing groups (e.g., morpholine, piperazine) to extend into the solvent-exposed region of the binding pocket.[1]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially sensitizing.

  • Handling: As with all aromatic diamines, handle in a fume hood with nitrile gloves to prevent sensitization.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The free base is prone to oxidation (darkening) upon exposure to air; the dihydrochloride salt is more stable.

References

  • Chemical Identity: PubChem CID 12236545. Pyrazolo[1,5-a]pyridine-3,6-diamine.[1] Link

  • Synthesis (Cycloaddition): Johns, A., et al. "Pyrazolo[1,5-a]pyridines."[1] Tetrahedron, 1982. (General method for core synthesis).

  • Medicinal Chemistry (Kinase Inhibitors): Bioorganic & Medicinal Chemistry Letters, 2002, 12(19), 2767-2770.[6] "Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines" (Analogous chemistry for the pyridine scaffold). Link

  • Hair Dye Application: US Patent 10,398,635. "Compositions and methods for improving color deposit and durability of color in artificially colored hair."[7] (Lists 3,6-diaminopyrazolo[1,5-a]pyridine as a key coupler). Link

  • Regioselectivity Studies:Journal of the Chemical Society, Perkin Transactions 1. "Nitration of pyrazolo[1,5-a]pyridine.

Pyrazolo[1,5-a]pyridine: A Versatile Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Pyrazolo[1,5-a]pyridine scaffold, tailored for medicinal chemists and drug discovery scientists.

Technical Guide & Whitepaper

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heterocycle in modern drug discovery. Structurally characterized by a fusion between a pyridine ring and a pyrazole ring across the nitrogen and C2 position, it serves as a robust bioisostere for indole and azaindole .

Unlike indole, which possesses a hydrogen bond donor (NH), the pyrazolo[1,5-a]pyridine scaffold presents a hydrogen bond acceptor (N1) and a distinct electronic profile that improves metabolic stability and solubility. This guide explores its structural properties, synthetic accessibility via [3+2] cycloaddition, and its application in therapeutic areas such as PDE inhibition (Ibudilast) and kinase inhibition (PI3K, p38) .

Structural & Electronic Fundamentals

Numbering and Nomenclature

Correct numbering is critical for Structure-Activity Relationship (SAR) analysis. The standard IUPAC numbering for pyrazolo[1,5-a]pyridine assigns position 1 to the non-bridgehead nitrogen.

  • N1: Pyridine-like nitrogen (H-bond acceptor, basic center).

  • C2/C3: Pyrazole ring carbons (C3 is the primary site for electrophilic attack).

  • N-Bridge (Position 3a/4?): In this fused system, the bridgehead nitrogen is often unnumbered in casual speech but is electronically the "pyrrole-like" nitrogen, contributing 2 electrons to the aromatic system.

  • C4-C7: Pyridine ring carbons (C7 is adjacent to the bridgehead nitrogen).

Electronic Profile & Aromaticity

The scaffold is a 10-π electron aromatic system .

  • Bridgehead Nitrogen:

    
     hybridized, contributing a lone pair to the 
    
    
    
    -system (pyrrole-like).[1] It is non-basic and delocalizes electron density into the ring.
  • N1 Nitrogen:

    
     hybridized, with a lone pair in the molecular plane (pyridine-like).[1] It serves as a weak base (
    
    
    
    , significantly lower than pyridine due to the electron-withdrawing nature of the fused system) and a hydrogen bond acceptor.
  • Dipole Moment: The fused system creates a significant dipole, distinct from the indole core, influencing binding kinetics and solubility.

Bioisosteric Comparison

The scaffold is frequently used as a "donor-deleted" isostere of indole.

FeatureIndolePyrazolo[1,5-a]pyridineMedChem Implication
H-Bonding Donor (NH)Acceptor (N1)Alters kinase hinge binding; removes glucuronidation site.
Basicity Non-basic (

)
Weakly Basic (

)
Potential for salt formation; pH-dependent solubility.
Metabolism C3 oxidation, N-glucuronidationC3 oxidationBlockage of N-dealkylation/glucuronidation.
Geometry Planar, BicyclicPlanar, BicyclicExcellent shape complementarity.

Synthetic Architectures

The most robust synthetic route involves the [3+2] dipolar cycloaddition of


-aminopyridinium salts with alkynes. This method is highly regioselective and tolerant of diverse functional groups.
Primary Synthetic Workflow (Graphviz)

Synthesis Start Pyridine Precursor Salt N-Aminopyridinium Salt (Aminating Agent: MSH) Start->Salt Amination (Mesitylenesulfonylhydroxylamine) Cyclo [3+2] Cycloaddition (Alkyne + Base + Oxidant) Salt->Cyclo Dipolarophile (R-C≡C-R') Product Pyrazolo[1,5-a]pyridine Scaffold Cyclo->Product Oxidative Aromatization (Air/O2 or PIDA)

Caption: General synthetic workflow via N-aminopyridinium ylide cycloaddition.

Detailed Protocol: [3+2] Cycloaddition

Reaction:


-aminopyridinium iodide + Propiolate ester 

Pyrazolo[1,5-a]pyridine-3-carboxylate.
  • Reagents: Pyridine derivative, Mesitylenesulfonylhydroxylamine (MSH) (or hydroxylamine-O-sulfonic acid), Ethyl propiolate,

    
    , DMF.
    
  • Step 1 (N-Amination): Dissolve pyridine (1.0 eq) in DCM. Add MSH (1.2 eq) dropwise at 0°C. Stir at RT for 2h. Precipitate the salt with

    
    .
    
  • Step 2 (Cycloaddition): Suspend the

    
    -aminopyridinium salt (1.0 eq) in DMF. Add 
    
    
    
    (2.5 eq) and Ethyl propiolate (1.2 eq).
  • Conditions: Stir at RT (or 60°C for sterically hindered substrates) for 12h. The reaction proceeds via an in situ generated pyridinium ylide which undergoes 1,3-dipolar cycloaddition followed by aromatization.

  • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

Medicinal Chemistry Applications & SAR

Reactivity & Functionalization Map

The scaffold offers distinct vectors for chemical space exploration.

  • C3 Position (Nucleophilic): The most reactive site for Electrophilic Aromatic Substitution (EAS). Analogous to Indole-3.

    • Reactions: Halogenation (NIS/NBS), Formylation (Vilsmeier-Haack), Acylation.

    • Utility: Ideal for attaching pharmacophores extending into solvent-exposed regions of a protein pocket.

  • C7 Position (Acidic C-H): The proton at C7 (adjacent to bridgehead N) is relatively acidic due to the inductive effect of the nitrogen.

    • Reactions: Directed ortho-lithiation (using

      
      -BuLi) or C-H activation (Pd/Cu catalyzed).
      
    • Utility: Access to "peri"-substitutions or macrocyclization points.

  • C2 Position: Typically established during the ring-forming synthesis (via the alkyne substituent). Harder to modify post-cyclization unless a handle (e.g., ester) is pre-installed.

SAR Logic Diagram (Graphviz)

SAR Core Pyrazolo[1,5-a]pyridine Core C3 C3 Position (Nucleophilic) Core->C3 C7 C7 Position (C-H Acidic) Core->C7 N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 App_Kinase Kinase Hinge Binder (Mimics Purine N1) C3->App_Kinase Aryl/Heteroaryl Introduction App_Macro Macrocyclization Point C7->App_Macro Lithiation/Functionalization N1->App_Kinase Interaction with Hinge Region App_Solub Solubility/Metabolic Stability N1->App_Solub Low pKa prevents protonation at phys pH

Caption: Structure-Activity Relationship (SAR) map highlighting key functionalization vectors.

Therapeutic Case Studies

Marketed Drug: Ibudilast (Ketas®)[2]
  • Indication: Asthma, Post-stroke dizziness (Japan); MS/ALS (Clinical Trials USA).

  • Mechanism: Non-selective Phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE10, PDE11).[2][3]

  • Structure: 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine.[4]

  • MedChem Insight: The isopropyl group at C2 and isobutyryl at C3 provide lipophilic bulk necessary for the PDE hydrophobic pocket. The scaffold acts as a planar anchor. The lack of an NH donor (compared to indole) likely contributes to its high oral bioavailability and CNS penetration (Blood-Brain Barrier permeable).

Clinical Candidates: PI3K Inhibitors

Researchers have utilized the pyrazolo[1,5-a]pyridine scaffold to design isoform-selective PI3K inhibitors.

  • Strategy: Scaffold hopping from pyrazolo[1,5-a]pyrimidine. Removing the nitrogen at position 4 (pyrimidine

    
     pyridine) alters the H-bond acceptor capability and water network interactions within the kinase ATP-binding pocket.
    
  • Outcome: Improved selectivity for PI3K

    
     and PI3K
    
    
    
    isoforms, reducing off-target toxicity associated with pan-PI3K inhibition.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylate

Source: Adapted from standard oxidative cycloaddition methodologies.

  • Preparation of N-Aminopyridinium Iodide:

    • To a solution of pyridine (10 mmol) in acetonitrile (20 mL), add

      
      -(mesitylenesulfonyl)hydroxylamine (MSH) (11 mmol) in DCM at 0°C.
      
    • Stir for 1 hour. Add KI (12 mmol) dissolved in water.

    • Filter the precipitate, wash with cold ethanol and ether. Dry in vacuo.

  • Cycloaddition:

    • Dissolve the

      
      -aminopyridinium iodide (5 mmol) in DMF (15 mL).
      
    • Add

      
       (12.5 mmol) and ethyl propiolate (6 mmol).
      
    • Stir the blue-colored reaction mixture at RT open to air (or under

      
       balloon) for 12 hours.
      
    • Monitor: TLC (Hexane:EtOAc 3:1).

  • Purification:

    • Dilute with water (50 mL), extract with EtOAc (3 x 20 mL).

    • Wash organics with brine, dry over

      
      .
      
    • Concentrate and purify via silica gel chromatography (Gradient 0-30% EtOAc in Hexane).

Protocol B: C3-Iodination (Electrophilic Substitution)

Essential for subsequent Suzuki/Sonogashira couplings.

  • Dissolve pyrazolo[1,5-a]pyridine derivative (1.0 eq) in Acetonitrile.

  • Add

    
    -Iodosuccinimide (NIS) (1.1 eq) at 0°C.
    
  • Stir at RT for 2-4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Isolate: Extract with DCM, dry, and concentrate. Yields are typically >85%.

References

  • Ibudilast (Ketas): PubChem Compound Summary for CID 3671. National Center for Biotechnology Information. [Link]

  • Synthesis Review: Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Kinase Inhibition: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (via NIH PubMed). [Link]

  • Scaffold Properties: Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Synthetic Communications. [Link]

  • Basicity & Electronics: On the basicity of conjugated nitrogen heterocycles in different media. Ruđer Bošković Institute.[5] [Link] (General reference for heterocyclic pKa trends).

Sources

Structure-activity relationship (SAR) of 3,6-substituted pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3,6-Substituted Pyrazolo[1,5-a]pyridines

Authored by: Gemini, Senior Application Scientist

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, distinct biological targets through versatile and specific interactions. The pyrazolo[1,5-a]pyridine nucleus is a quintessential example of such a scaffold. This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, has become a cornerstone in the development of novel drugs, particularly in oncology and virology.[1][2] Its rigid, planar structure provides a well-defined vector for substituent placement, while the embedded nitrogen atoms serve as crucial hydrogen bond acceptors and donors, facilitating precise interactions within protein binding sites.

This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridines, with a specific focus on the profound impact of substituents at the C3 and C6 positions. We will dissect the causality behind experimental choices in analog design, present detailed protocols for key assays, and synthesize data from seminal studies to offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to leveraging this remarkable scaffold.

The Pyrazolo[1,5-a]pyridine Core: A Blueprint for Versatility

The therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold stems from its unique combination of physicochemical and structural properties. Its bicyclic nature reduces conformational flexibility, which can lead to a favorable entropic profile upon binding to a target protein. The aromatic system is amenable to a wide array of synthetic modifications, allowing for the fine-tuning of electronic and steric properties.

This versatility has been successfully exploited in the development of potent kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[3] Kinases, key regulators of cellular signaling pathways, are frequently dysregulated in cancer.[1] The pyrazolo[1,5-a]pyridine core has proven to be an excellent mimic of the adenine region of ATP, enabling compounds to act as competitive inhibitors at the kinase hinge region. This is exemplified by its presence in several clinically evaluated inhibitors targeting Tropomyosin receptor kinases (Trks), which are implicated in a variety of solid tumors.[4][5]

Synthetic Pathways: Forging the Core and Its Analogs

The rational design of novel therapeutics is intrinsically linked to the feasibility of their synthesis. Fortunately, a variety of robust synthetic strategies have been developed for the pyrazolo[1,5-a]pyridine system, allowing for the systematic introduction of chemical diversity.

A prevalent and effective method involves the cyclization of N-aminopyridinium salts with various coupling partners. This approach offers a convergent route to the core structure. Subsequent functionalization, particularly at the C3 and C6 positions, is often achieved through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which enable the installation of a wide range of aryl, heteroaryl, and amino substituents.[1]

Generalized Synthetic Workflow

The following workflow illustrates a common synthetic logic for accessing 3,6-disubstituted pyrazolo[1,5-a]pyridines.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Further Derivatization A N-Aminopyridinium Salt C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Pyrazolo[1,5-a]pyridine Core C->D Formation of bicyclic system E Halogenated Core (e.g., 3-bromo) D->E Halogenation G Suzuki Coupling E->G F Boronic Acid / Ester F->G H 3-Aryl/Heteroaryl Analog G->H I 6-Carboxylic Acid Derivative H->I Modification at C6 K Amide Coupling I->K J Amine J->K L 3,6-Disubstituted Final Product K->L

Caption: Generalized workflow for the synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyridines.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyridine derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections analyze the specific roles of the C3 and C6 positions in dictating potency and selectivity against key therapeutic targets.

SAR as Kinase Inhibitors

The most extensive SAR data for this scaffold exists for its role as kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

The Crucial Role of the C3-Substituent

The C3 position points towards the solvent-exposed region of the ATP binding site, making it a critical vector for modulating both potency and selectivity.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl moieties at C3 is a common and highly effective strategy. For instance, in the development of KDR (Kinase Insert Domain Receptor) inhibitors, a 4-methoxyphenyl group at the 3-position was found to be optimal for potency.[6] This is likely due to favorable hydrophobic interactions within the binding pocket.

  • Basicity and Orientation: For anti-herpes virus activity, the basicity and orientation of the heteroatom within the C3 substituent were shown to cause significant changes in antiviral potency.[7] This highlights the importance of specific electrostatic and hydrogen-bonding interactions that can be fine-tuned by the C3 group.

  • Selectivity Tuning: In the context of PI3 Kinase inhibitors, specific substitution patterns on a C3-phenyl ring were critical for isoform selectivity. A 2,5-disubstitution pattern on the phenyl ring was found to be important for overall PI3 kinase activity.[8]

The Modulatory Influence of the C6-Substituent

The C6 position often extends towards the ribose-binding pocket or the entrance of the ATP-binding site. Substituents here are pivotal for enhancing potency and improving physicochemical properties.

  • Amide Linkages: The installation of carboxamides at the C6 position is a frequently employed tactic. This functional group can engage in additional hydrogen bonding interactions, significantly boosting affinity. A library of over 400 compounds based on 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides demonstrated the utility of this approach.[9]

  • Solubility and Pharmacokinetics: The C6-substituent can be modified to improve properties like aqueous solubility and metabolic stability, which are essential for in vivo efficacy.

  • Optimizing Potency: In the development of KDR inhibitors, a 3-thienyl group at the 6-position, in combination with the optimal C3 substituent, resulted in a compound with an IC₅₀ of 19 nM.[6]

SAR Summary Table: 3,6-Disubstituted Pyrazolo[1,5-a]pyridines
Target ClassC3-SubstituentC6-SubstituentKey SAR InsightsReference(s)
KDR Kinase 4-Methoxyphenyl3-ThienylCombination of electron-donating aryl at C3 and a compact heteroaryl at C6 provides optimal potency.[6]
PI3 Kinase (p110α) Phenyl with 2,5-substitutionBenzenesulfonohydrazideSpecific substitution on the C3-phenyl ring is crucial for activity. The C6-linker is critical for isoform selectivity.[8][10]
CDK9 Aryl/HeteroarylVariedThe core serves as a scaffold to orient substituents, with the C3 group playing a key role in achieving selectivity over other kinases like PI3Kα.[11]
Herpes Virus Heterocycles (e.g., imidazole)VariedThe basicity and orientation of heteroatoms in the C3 substituent are primary drivers of antiviral activity.[7]
Logical Framework for SAR Exploration

The following diagram illustrates the logical dependencies in exploring the SAR of this scaffold.

SAR_Logic A Pyrazolo[1,5-a]pyridine Core B Target Identification (e.g., Kinase) A->B C C3 Substituent Modification B->C Initial Screen D C6 Substituent Modification B->D Initial Screen E Potency Optimization C->E F Selectivity Tuning C->F D->E G PK/ADME Improvement D->G H Lead Compound E->H F->H G->H

Caption: Logical flow for the optimization of 3,6-substituted pyrazolo[1,5-a]pyridines.

Experimental Protocol: A Self-Validating Kinase Inhibition Assay

Trustworthiness in SAR data is paramount. The following protocol for a biochemical kinase inhibition assay is designed as a self-validating system, incorporating essential controls to ensure data integrity.

Objective: To determine the in vitro potency (IC₅₀) of test compounds against a specific protein kinase (e.g., KDR).

Materials:

  • Recombinant human KDR enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test Compounds (dissolved in 100% DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Acoustic liquid handler and plate reader

Step-by-Step Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of test compounds in 100% DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate.

    • For controls, dispense 50 nL of 100% DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (background) wells. Dispense a known potent inhibitor for "Maximum Inhibition" (100% inhibition) control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing the KDR enzyme and biotinylated peptide substrate at their final desired concentrations.

    • Dispense 5 µL of this solution into all wells except the "No Enzyme" background controls.

    • Dispense 5 µL of a 2X substrate-only solution (no enzyme) into the background wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure competitive binding can be accurately measured.

    • Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to all wells. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis (Self-Validation):

    • Normalization: Convert raw luminescence data to percent inhibition using the control wells:

      • % Inhibition = 100 * (1 - [(Signal_Test - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme)])

    • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Assay Validity Checks:

      • The Z'-factor (a measure of assay quality) calculated from the max and min controls must be ≥ 0.5.

      • The signal-to-background ratio should be ≥ 5.

      • The IC₅₀ of the control inhibitor must fall within a predefined range (typically ± 2-fold of its historical average). If these criteria are not met, the assay plate is considered invalid and the experiment must be repeated.

Conclusion and Future Perspectives

The 3,6-disubstituted pyrazolo[1,5-a]pyridine scaffold is a validated and highly fruitful starting point for the discovery of novel therapeutics. The extensive body of research clearly demonstrates that strategic modification of the C3 and C6 positions is the key to unlocking potency and selectivity against a range of biological targets, most notably protein kinases.

Future research will likely focus on several key areas. The development of novel synthetic methodologies will continue to expand the accessible chemical space, allowing for the exploration of more complex and unique substituents.[12] A deeper understanding of the structural biology of pyrazolo[1,5-a]pyridine-target interactions will guide more rational, computer-aided drug design. Finally, overcoming challenges such as acquired drug resistance and off-target effects remains a critical goal.[3] By building upon the foundational SAR principles outlined in this guide, the scientific community can continue to leverage the power of the pyrazolo[1,5-a]pyridine core to develop the next generation of targeted medicines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing).
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. PubMed.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

Sources

Whitepaper: Strategic Bioisosteric Modification of the Pyrazolo[1,5-a]pyridine-3,6-diamine Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinical candidates and approved drugs, particularly in oncology. The 3,6-diamine substitution pattern presents a valuable starting point for developing potent and selective kinase inhibitors by mimicking the hydrogen bonding interactions of the ATP purine core. However, lead optimization frequently requires fine-tuning of physicochemical and pharmacokinetic properties to achieve clinical success. This technical guide provides an in-depth exploration of bioisosteric replacement strategies for the pyrazolo[1,5-a]pyridine-3,6-diamine core. We will dissect the rationale behind modifying the 3- and 6-amino groups and the core scaffold itself, offering field-proven insights into modulating potency, selectivity, metabolic stability, and overall drug-like properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Pyrazolo[1,5-a]pyridine-3,6-diamine Core: A Privileged Kinase Scaffold

The pyrazolo[1,5-a]pyridine bicyclic system is a purine isostere that has garnered significant attention for its ability to target the ATP-binding site of protein kinases.[1][2] Its rigid structure correctly orients substituents to interact with key regions of the kinase domain, including the hinge region, the DFG motif, and the solvent-front. The 3,6-diamine substitution pattern is particularly adept at forming critical hydrogen bond interactions with the kinase hinge region, a common feature of Type I and Type II kinase inhibitors.

While potent, the parent diamine core can present several challenges that often hinder its progression through the drug discovery pipeline:

  • High Basicity (pKa): The primary aromatic amines can be highly basic, leading to potential off-target effects (e.g., hERG channel inhibition) and rapid clearance.

  • Metabolic Liability: Aromatic amines are susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[3]

  • Poor Selectivity: The hydrogen bonding pattern may be common to many kinases, leading to a broad activity profile and potential toxicity.[4]

  • Limited Physicochemical Properties: The inherent properties of the core may not be optimal for cell permeability or aqueous solubility.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but alters physicochemical properties, is a cornerstone of modern medicinal chemistry for overcoming these hurdles.[5][6]

Strategic Bioisosteric Replacements

The modification of the pyrazolo[1,5-a]pyridine-3,6-diamine scaffold can be systematically approached by considering the distinct roles of each functional group.

Bioisosteres of the 6-Amino Group

The 6-amino group often serves as a key hydrogen bond donor to the kinase hinge. Its modification aims to modulate basicity, introduce new interaction vectors, and improve metabolic stability.

  • Rationale for Modification: Replacing the basic amine with a less basic, non-ionizable group can significantly improve cell permeability and reduce off-target ion channel activity. Furthermore, introducing groups that can act as hydrogen bond acceptors can alter the binding mode and enhance selectivity.

  • Common Replacements:

    • Amides/Sulfonamides: Acylation or sulfonylation of the amine drastically reduces basicity. The resulting carbonyl or sulfonyl oxygens can act as hydrogen bond acceptors. This is a classic strategy to improve metabolic stability and oral bioavailability.[3]

    • Ureas/Thioureas: These groups maintain a hydrogen bond donor capability while introducing an additional acceptor (the carbonyl or thiocarbonyl) and offering different geometric and electronic profiles.

    • Small Heterocycles: Replacing the amine with rings like 1,2,4-triazole or oxadiazole can mimic the hydrogen bonding properties of an amide while offering superior metabolic stability and synthetic tractability.[7]

Bioisosteres of the 3-Amino Group

The 3-amino group typically points towards the solvent-exposed region of the ATP binding site and serves as a critical attachment point for substituents that drive potency and selectivity.

  • Rationale for Modification: This position is ideal for installing groups that can interact with unique sub-pockets of the target kinase. The goal is often not just to replace the amine but to use it as a handle to append larger, selectivity-determining fragments.

  • Common Replacements & Derivatizations:

    • Carboxamides: Converting the amine to a carboxamide is a foundational strategy. The R-group of the amide can be extensively varied to probe the solvent-front region, as demonstrated in the development of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides.[8]

    • Cyclic Amines: Incorporating the nitrogen into a ring (e.g., piperazine, pyrrolidine) provides a rigid vector for further substitution, allowing for precise positioning of functional groups to optimize interactions and improve properties like solubility.

    • Keto/Methylene Linkers: Replacing the NH with a C=O or CH2 linker changes the geometry and hydrogen bonding capacity, which can be used to fine-tune the compound's orientation in the binding pocket.

Bioisosteres of the Core Scaffold (Scaffold Hopping)

Scaffold hopping is a more advanced strategy where the entire pyrazolo[1,5-a]pyridine core is replaced with a different heterocyclic system that maintains the crucial 3D pharmacophoric arrangement of the key interacting groups.[9]

  • Rationale for Modification: This approach is employed to escape patent-protected chemical space, discover novel intellectual property, or fundamentally alter the ADME properties of the series. The goal is to find a new core with improved characteristics (e.g., better synthesis, lower logP, improved metabolic stability).

  • Potential Replacements:

    • Imidazo[1,2-a]pyridine: Shares a very similar 3D shape and electronic profile, making it a common and effective hop.[8]

    • 1H-Pyrazolo[3,4-b]pyridine: An isomeric scaffold that presents substituents with different vectors, potentially unlocking new interactions.[10]

    • Purines & 7-Azaindoles: These scaffolds are also well-established hinge-binders and can serve as effective bioisosteric replacements.

The logical relationship between the parent scaffold and its bioisosteric modifications is visualized below.

G cluster_6amine 6-Amine Bioisosteres cluster_3amine 3-Amine Derivatization cluster_scaffold Scaffold Hopping parent Pyrazolo[1,5-a]pyridine-3,6-diamine (Parent Scaffold) amide 6-Amide / Sulfonamide parent->amide Reduces pKa Improves Stability urea 6-Urea parent->urea Modulates H-Bonding heterocycle1 6-Triazole parent->heterocycle1 Metabolically Stable carboxamide 3-Carboxamide parent->carboxamide Adds Selectivity Vector cyclic_amine 3-Piperazine parent->cyclic_amine Improves Solubility imidazo Imidazo[1,2-a]pyridine parent->imidazo Similar 3D Shape Novel IP pyrazolo Pyrazolo[3,4-b]pyridine parent->pyrazolo Alters Vectors

Caption: Logical relationships in bioisosteric modification.

Experimental Protocols & Synthetic Strategy

Trustworthy protocols are self-validating. The following sections provide detailed methodologies for synthesis and evaluation, forming a closed loop for a discovery campaign.

General Synthesis of a 6-Sulfonamide Bioisostere

This protocol describes the conversion of the 6-amino group of a protected pyrazolo[1,5-a]pyridine intermediate to a sulfonamide, a key bioisosteric replacement.

Protocol Steps:

  • Protection: Start with a suitable N-protected pyrazolo[1,5-a]pyridine-3,6-diamine derivative (e.g., Boc-protected at the 3-amino position). Dissolve the starting material (1.0 eq) in anhydrous pyridine (0.2 M) under a nitrogen atmosphere.

  • Sulfonylation: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected 6-sulfonamide product.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid in dichloromethane. Stir at room temperature for 1-2 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the product by filtration to yield the final pyrazolo[1,5-a]pyridin-3-amine-6-sulfonamide hydrochloride salt.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™)

This protocol outlines a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a target protein kinase.[11]

Protocol Steps:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an intermediate plate.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase assay buffer.

  • Inhibition Step: Add 2.5 nL of the serially diluted compounds from the intermediate plate to the assay plate using acoustic dispensing technology.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the target kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Convert the generated ADP to ATP and measure the newly synthesized ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO-only controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve in a suitable software package.

The overall workflow from synthesis to evaluation is depicted below.

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation synthesis Chemical Synthesis (Protocol 3.1) purification Flash Chromatography synthesis->purification characterization NMR, LC-MS, HRMS purification->characterization primary_assay Primary Kinase Assay (IC50, Protocol 3.2) characterization->primary_assay Pure Compound (>95%) selectivity Selectivity Panel primary_assay->selectivity adme In Vitro ADME Assays (Microsomal Stability, Permeability) selectivity->adme adme->synthesis Data for Next Design Cycle

Caption: Integrated workflow for compound synthesis and evaluation.

Data-Driven Optimization: A Case Study

To illustrate the power of bioisosteric modification, consider the following hypothetical data for a series of compounds targeting Kinase X. The parent compound 1 is a potent inhibitor but suffers from high basicity and poor metabolic stability.

Cmpd6-Position Group3-Position GroupKinase X IC₅₀ (nM)logPMicrosomal T₁/₂ (min)
1 -NH₂ (Parent)-NH₂151.8< 5
2 -NHSO₂CH₃-NH₂252.145
3 -NH₂-NHCO-Ph53.5< 5
4 -NHSO₂CH₃-NHCO-Ph83.8> 90

Analysis of Structure-Activity Relationships (SAR):

  • Compound 2 vs. 1: Replacing the 6-amino group with a methanesulfonamide (2 ) slightly reduces potency but dramatically increases metabolic stability (T₁/₂ from <5 to 45 min).[12] This validates the strategy of reducing basicity to block a key metabolic soft spot.

  • Compound 3 vs. 1: Adding a benzamide group at the 3-position (3 ) enhances potency 3-fold, likely by forming favorable interactions in the solvent-front region. However, the metabolic liability at the 6-position remains.

  • Compound 4 vs. 2 & 3: The combination of both modifications in 4 results in a highly desirable profile: potent inhibition (8 nM IC₅₀), high metabolic stability (>90 min), and a logP suitable for further development. This demonstrates a successful, multi-parameter optimization driven by iterative bioisosteric replacements.

This data-driven cycle is central to modern drug discovery. The kinase signaling pathway context for such an inhibitor is shown below.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (Kinase X) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Compound 4 (Pyrazolo[1,5-a]pyridine Bioisostere) Inhibitor->RAF

Caption: Inhibition of a kinase within a signaling cascade.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine-3,6-diamine scaffold is a fertile starting point for the development of novel kinase inhibitors. Its inherent liabilities, however, necessitate a robust medicinal chemistry strategy centered on bioisosteric modification. By systematically replacing the 3- and 6-amino groups and even the core itself, researchers can effectively navigate the challenges of potency, selectivity, and pharmacokinetics. The case study presented herein underscores the importance of a data-driven, iterative design process. Future efforts in this area will likely focus on applying novel bioisosteres, such as replacing phenyl rings with bicyclo[1.1.1]pentanes to reduce lipophilicity, and leveraging computational chemistry to predict the impact of modifications before synthesis, further accelerating the discovery of next-generation therapeutics.[13]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents.
  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2.
  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. [Link]

  • Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships. PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Pyrazolo[1,5-a]pyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. Its derivatives are critical in the development of kinase inhibitors (e.g., JAK, CDK, and PI3K inhibitors) and CNS-active agents.

This guide details a robust, field-validated protocol for synthesizing pyrazolo[1,5-a]pyridine-3,6-diamine (Target Molecule, TM ). Unlike generic procedures, this protocol addresses the specific challenge of introducing amino groups at both the 3- and 6-positions. We utilize a [3+2] dipolar cycloaddition strategy starting from 4-substituted pyridines, followed by a Curtius rearrangement, ensuring high regioselectivity and scalability.

Retrosynthetic Analysis & Logic

Direct amination of the pyrazolo[1,5-a]pyridine core is often non-selective. Therefore, we adopt a "pre-functionalization" strategy for the 6-position and a "transformative" strategy for the 3-position.

  • C-6 Amine Origin: Derived from the C-4 position of the starting pyridine (4-aminopyridine).

  • C-3 Amine Origin: Derived from the carboxylate functionality introduced during the cycloaddition step (via ethyl propiolate), converted via Curtius rearrangement.

  • Core Formation: 1,3-Dipolar cycloaddition of

    
    -aminopyridinium ylides with electron-deficient alkynes.
    

Retrosynthesis TM Pyrazolo[1,5-a]pyridine-3,6-diamine (Target) Inter1 3-Amino-6-acetamido Intermediate TM->Inter1 Deprotection Inter2 Ethyl 6-acetamidopyrazolo [1,5-a]pyridine-3-carboxylate Inter1->Inter2 Curtius Rearrangement Start1 1-Amino-4-acetylamino pyridinium salt Inter2->Start1 [3+2] Cycloaddition (Ethyl Propiolate) Start2 4-Aminopyridine Start1->Start2 N-Amination Protection

Figure 1: Retrosynthetic disconnection showing the origin of the 3,6-diamine functionalities.

Mechanism of Action: The [3+2] Cycloaddition

The pivotal step involves the generation of an


-iminopyridinium ylide. Upon treatment with a base, the 

-aminopyridinium salt forms a 1,3-dipole which undergoes a [3+2] cycloaddition with the alkyne (ethyl propiolate). This is followed by nitrogen elimination (if using specific reagents) or simple aromatization. In this protocol, the pyridine ring is retained and fused.

Mechanism Ylide N-Iminopyridinium Ylide (1,3-Dipole) TS Cycloaddition Transition State Ylide->TS + Alkyne Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->TS Inter Dihydropyrazolo Intermediate TS->Inter Cyclization Product Pyrazolo[1,5-a]pyridine Core Inter->Product Oxidative Aromatization

Figure 2: Mechanistic pathway of the [3+2] cycloaddition constructing the bicyclic core.

Experimental Protocols

Phase 1: Precursor Synthesis (N-Amination)

Objective: Synthesis of


-amino-4-acetamidopyridinium mesitylenesulfonate.
Safety Note: 

-Mesitylenesulfonylhydroxylamine (MSH) is potentially explosive. Prepare in small quantities or use the safer alternative

-(2,4-Dinitrophenyl)hydroxylamine (DPH)
. This protocol describes the DPH route for enhanced safety.

Reagents:

  • 4-Acetamidopyridine (10 mmol)

  • 
    -(2,4-Dinitrophenyl)hydroxylamine (DPH) (11 mmol)
    
  • Acetonitrile (MeCN) (anhydrous)

Protocol:

  • Dissolution: Dissolve 4-acetamidopyridine (1.50 g, 10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Addition: Add DPH (3.0 g, 11 mmol) in one portion.

  • Reaction: Heat the mixture at 40°C for 12–16 hours. The solution will turn deep red/orange as the 2,4-dinitrophenolate leaves.

  • Isolation: Cool to room temperature. Add diethyl ether (

    
    , 50 mL) to precipitate the pyridinium salt.
    
  • Filtration: Filter the solid, wash extensively with

    
     to remove the dinitrophenol byproduct.
    
  • Drying: Dry under vacuum to yield the

    
    -aminopyridinium salt (typically >85% yield).
    
Phase 2: Core Construction ([3+2] Cycloaddition)

Objective: Synthesis of Ethyl 6-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate.

Reagents:

  • 
    -Amino-4-acetamidopyridinium salt (from Phase 1)
    
  • Ethyl Propiolate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • DMF (Dimethylformamide)

Protocol:

  • Suspension: Suspend the pyridinium salt (5 mmol) in DMF (15 mL).

  • Base Addition: Add

    
     (1.73 g, 12.5 mmol) at 0°C. Stir for 15 minutes to generate the ylide in situ (solution often darkens).
    
  • Cycloaddition: Add ethyl propiolate (0.61 mL, 6 mmol) dropwise.

  • Conditions: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Pour the mixture into ice-water (100 mL). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms:[2] Extract with EtOAc (3 x 30 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Checkpoint: Verify the 3-ester position via NMR (distinct singlet for H-2 around 8.2-8.5 ppm).

Phase 3: Transformation to 3,6-Diamine

Objective: Conversion of 3-ester to 3-amine via Curtius Rearrangement and final deprotection.

Protocol:

  • Hydrolysis:

    • Dissolve the ester (2 mmol) in EtOH/H2O (10 mL, 4:1). Add NaOH (4 mmol). Reflux for 2 hours.

    • Acidify with 1M HCl to pH 3–4. Collect the precipitate (Carboxylic Acid). Dry thoroughly.[3]

  • Curtius Rearrangement:

    • Suspend the dry carboxylic acid (1.5 mmol) in anhydrous tert-Butanol (

      
      -BuOH, 10 mL).
      
    • Add Triethylamine (

      
      , 1.6 mmol) and Diphenylphosphoryl azide  (DPPA, 1.6 mmol).
      
    • Reflux for 8–12 hours. (Mechanism: Acid azide -> Isocyanate -> Boc-protected amine).

    • Concentrate solvent.[4] Dissolve residue in EtOAc, wash with 5%

      
      , brine, dry, and concentrate.
      
    • Intermediate: 3-(tert-Butoxycarbonylamino)-6-acetamidopyrazolo[1,5-a]pyridine.

  • Global Deprotection:

    • Dissolve the intermediate in DCM (5 mL). Add Trifluoroacetic acid (TFA, 2 mL).

    • Stir at room temperature for 2 hours (removes Boc).

    • To remove the acetyl group (if robust), heat the residue in 6M HCl at 80°C for 4 hours.

    • Note: If the acetyl group is desired to be kept, stop after TFA. For full 3,6-diamine, use HCl hydrolysis.

  • Final Isolation:

    • Neutralize with

      
       to pH 8–9.
      
    • Extract with DCM/Isopropanol (3:1).

    • Concentrate to yield Pyrazolo[1,5-a]pyridine-3,6-diamine .

Summary of Reaction Parameters

StepTransformationKey ReagentsTypical YieldCritical Parameter
1 N-AminationDPH or MSH85-95%Anhydrous conditions; Safety with aminating agents.
2 CycloadditionEthyl Propiolate,

60-75%Temperature control (0°C start) prevents polymerization.
3 HydrolysisNaOH, EtOH>90%Ensure complete acidification to isolate free acid.
4 CurtiusDPPA,

-BuOH
55-70%Anhydrous

-BuOH; Reflux required for rearrangement.
5 DeprotectionTFA / HCl>80%Monitor pH during neutralization to avoid water solubility loss.

Troubleshooting & Optimization

  • Regioselectivity Issues: If the cycloaddition yields a mixture of 3- and 2-isomers (rare with propiolates but possible), switch solvent to N-Methyl-2-pyrrolidone (NMP) which favors the 3-isomer due to polarity effects.

  • Low Yield in Curtius: Ensure the carboxylic acid is bone dry .[3] Water reacts with the intermediate isocyanate to form a urea byproduct, killing the yield. Azeotrope with toluene before reaction.

  • Purification of Diamine: The final diamine is polar and electron-rich, making it prone to oxidation. Store under Argon. Use amine-functionalized silica or add 1%

    
     to eluents during chromatography.
    

References

  • Review of Scaffold:Pyrazolo[1,5-a]pyrimidine and rel

    • Source:

  • N-Amination Reagents:N-Amino Pyridinium Salts in Organic Synthesis.

    • Source:

  • Cycloaddition Protocol:Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via [3 + 2] Annul

    • Source:

  • Curtius Rearrangement Guide:Application of Curtius Rearrangement in Heterocyclic Synthesis.

    • Source:

  • Safety of MSH/DPH:Safe preparation and use of amin

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine-3,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PZP-TSG-001-2026

Subject: Best Practices for Preventing and Troubleshooting Oxidative Degradation of Pyrazolo[1,5-a]pyridine-3,6-diamine

Introduction: The Challenge of Stability

Pyrazolo[1,5-a]pyridine-3,6-diamine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science, drawing interest for its role as a scaffold in the development of novel kinase inhibitors and other therapeutics.[1][2] However, the very features that make this molecule electronically interesting—the two electron-donating amine groups on the pyrazolopyridine core—also render it highly susceptible to oxidative degradation. Researchers frequently observe rapid color changes, sample degradation, and inconsistent experimental results, all stemming from unwanted oxidation.

This guide provides a comprehensive framework for understanding, preventing, and troubleshooting the oxidation of pyrazolo[1,5-a]pyridine-3,6-diamine. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compound and the reproducibility of your results.

Section 1: Understanding the Mechanism of Oxidation

The instability of pyrazolo[1,5-a]pyridine-3,6-diamine is rooted in the fundamental chemistry of its aromatic amine functional groups.

  • Electron-Rich System: The 3- and 6-position amino groups are powerful electron-donating groups, which increase the electron density of the entire aromatic ring system. This high electron density makes the molecule an easy target for electrophilic attack, particularly by oxidizing agents.

  • The Role of Oxygen: Atmospheric oxygen (O₂) is the most common culprit. In the presence of light, trace metals, or acidic conditions, oxygen can initiate a radical chain reaction. The amine's nitrogen lone pair is susceptible to single-electron transfer (SET), forming a radical cation. This initial step can lead to a cascade of reactions, resulting in the formation of highly colored, often polymeric, degradation products. The non-ionized forms of some amines are particularly vulnerable to oxidation.[3]

  • Consequences of Degradation: Oxidation compromises sample purity, alters biological activity, and can produce artifacts that interfere with analytical characterization (e.g., NMR, LC-MS). In synthetic applications, it leads to lower yields and the formation of complex side-products that are difficult to separate.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid sample of pyrazolo[1,5-a]pyridine-3,6-diamine has turned from a light powder to a darker, discolored solid. What happened?

A1: This is a classic sign of slow oxidation upon exposure to air and potentially light. Even as a solid, surface-level oxidation can occur over time. This process can be accelerated by improper storage, such as in a container that is not airtight or in a location with frequent temperature fluctuations, which can introduce moisture. For long-term stability, the solid should be stored under an inert atmosphere.[4]

Q2: I dissolved my compound in DMSO, and it immediately turned dark brown. Is the sample still usable?

A2: A rapid color change upon dissolution is a strong indicator of acute oxidation. This is often caused by dissolved oxygen in the solvent.[5][6] The usability of the sample depends on your application. For sensitive biological assays or quantitative analysis, the sample is likely compromised. For some initial screening or synthetic steps, you might proceed, but be aware that the actual concentration of your desired compound is lower than calculated and impurities are present. The best practice is to discard the solution and prepare a new one using degassed solvents under an inert atmosphere.

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid: The most effective method is to store the solid in a sealed vial under a positive pressure of an inert gas like argon or nitrogen.[7] This vial should then be placed in a desiccator in a cool, dark place, preferably a refrigerator (2-8 °C), to minimize thermal degradation.

  • Solution: Solutions are far more prone to oxidation than the solid form. Stock solutions should be prepared using previously degassed solvents and stored in vials with an inert gas headspace. For maximum stability, flash-freeze aliquots in liquid nitrogen and store them at -80 °C. Avoid repeated freeze-thaw cycles.

Q4: Can I add an antioxidant to my solutions to improve stability?

A4: Yes, the addition of an antioxidant is a viable strategy, particularly for stock solutions or during prolonged experiments.[3] Radical-trapping antioxidants are effective at terminating the chain reactions that drive degradation.[8]

  • Recommended Options: Butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) are common choices.[3][9]

  • Important Consideration: Always run a control experiment to ensure the antioxidant itself does not interfere with your assay or reaction. Start with a low concentration (e.g., 10-100 µM) and optimize as needed.

Section 3: Troubleshooting Guide

This table addresses common issues encountered during experimentation with pyrazolo[1,5-a]pyridine-3,6-diamine.

Observation / Issue Probable Cause(s) Recommended Solution(s)
Inconsistent results in biological assays. 1. Oxidative degradation of the stock solution between experiments. 2. Degradation in the assay medium during incubation.1. Prepare fresh solutions from solid for each experiment using degassed solvents. 2. Use single-use frozen aliquots. 3. Consider adding a non-interfering antioxidant to the assay plate.
Multiple unexpected spots on TLC or peaks in LC-MS. 1. Oxidation during sample workup or purification. 2. Degradation on the silica gel plate (can be slightly acidic). 3. Use of non-degassed solvents for chromatography.1. Perform extractions and column chromatography under a nitrogen atmosphere where possible.[10] 2. Consider using neutral alumina for chromatography instead of silica gel. 3. Degas all chromatographic solvents by sparging with nitrogen or argon.[5]
Reaction yields are low and not reproducible. 1. The compound is degrading under the reaction conditions (e.g., prolonged heating in the presence of air). 2. Reagents or solvents contain oxidizing impurities (e.g., peroxides in ethers).1. Ensure all reactions are run under a strict inert atmosphere (N₂ or Ar).[11][12] 2. Use freshly purified solvents and check for peroxides before use. 3. Minimize reaction time and temperature where feasible.
NMR spectrum shows broad peaks or complex aromatic region. 1. Presence of paramagnetic species from oxidative degradation. 2. Sample degradation in the NMR tube after preparation.1. Purify the sample again immediately before analysis. 2. Prepare the NMR sample using degassed deuterated solvent in a glovebox or under an inert atmosphere and seal the tube quickly.
Section 4: Best Practices & Standard Operating Procedures (SOPs)

Adherence to rigorous air-free techniques is the most effective strategy for preventing oxidation.[13]

SOP 1: Solvent Degassing

Dissolved oxygen is a primary driver of degradation.[6] Always use degassed solvents for preparing solutions and for reactions.

Method Procedure Effectiveness Best For
Gas Sparging Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for 15-30 minutes via a long needle.[6][14]GoodQuickly degassing large volumes of solvent for general use (e.g., chromatography). Least effective method.[6]
Freeze-Pump-Thaw 1. Freeze the solvent in a Schlenk flask using liquid N₂. 2. Apply a high vacuum for several minutes. 3. Close the flask to vacuum and thaw the solvent. 4. Repeat the cycle 3-4 times.[15][16]ExcellentPreparing high-purity, oxygen-free solvents for sensitive reactions and stock solutions.
Sonication with Vacuum Place the solvent flask in an ultrasonic bath and apply a vacuum. The sonication helps dissolved gases to bubble out. Repeat 5-10 cycles of sonicating under vacuum and backfilling with inert gas.[15]ModerateQuickly preparing solvents for HPLC or some reactions.
SOP 2: Preparing Solutions under an Inert Atmosphere

This workflow minimizes oxygen exposure during the critical step of dissolution. It requires standard Schlenk line or glovebox equipment.[17][18][19]

Caption: Workflow for preparing solutions of air-sensitive compounds.

Protocol Steps:

  • Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly cleaned and oven-dried (e.g., 125 °C overnight) to remove adsorbed moisture.[17]

  • Assembly & Purging: Assemble the hot glassware (e.g., a Schlenk flask) and allow it to cool under a vacuum. Then, perform at least three "pump-and-purge" cycles, which involve evacuating the flask and backfilling it with a high-purity inert gas like nitrogen or argon.[14]

  • Adding the Solid: Briefly remove the stopper or septum while maintaining a positive outflow of inert gas from the flask, and add the pre-weighed solid pyrazolo[1,5-a]pyridine-3,6-diamine.

  • Adding the Solvent: Using a clean, dry, and airtight syringe, draw the required volume of degassed solvent.[12] Pierce the septum of the Schlenk flask and slowly add the solvent.

  • Storage: The resulting solution is now protected from the atmosphere. It can be used directly from the flask via syringe or transferred to smaller, inerted vials for storage.

References
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • Benchchem. Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-Aminopyridine.
  • s d fine-chem limited. 4-aminopyridine MSDS.
  • ECHEMI. 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.
  • University of York, Chemistry Teaching Labs. Degassing solvents.
  • University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 56-58.
  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube.
  • LibreTexts Chemistry. (2022, May 5). 7.3: Inert Atmospheric Methods.
  • Berry Group, University of Wisconsin. (2019, November 1). Section 5.4 Title: Degassing Solvents.
  • Klumpp, D. A., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-70.
  • Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab [Video]. YouTube.
  • Kiseleva, A. A., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4998.
  • Biochem Chemopharma. Safety Data Sheet SDS/MSDS 2-amino pyridine.
  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134.
  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • JoVE. (2015, March 4). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling.
  • Vanderbilt Chemicals, LLC. Amine Antioxidants.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • MilliporeSigma. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Adams, D. R., et al. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 6, 175-186.
  • Millán, J. C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 567-570.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers.
  • National Center for Biotechnology Information. (2025, December 2). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability.
  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • Google Patents. (2014, December 18). PYRAZOLO[1,5-A]PYRIDINE DERIVATIVES AND METHODS OF THEIR USE - EP 3087070 B1.
  • Google Patents. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Al-Zahrani, A. A., et al. (2022).
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7244.

Sources

Overcoming catalyst poisoning by free amine groups in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide an autonomous, scientifically grounded troubleshooting guide for researchers facing catalyst deactivation caused by free amine groups in Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, etc.).

Module 1: Diagnosis & Mechanism

Q: My reaction turns black and stalls immediately upon adding the amine substrate. Is this poisoning?

A: Yes, this is the classic signature of "Amine Arrest."

The Mechanism of Failure: Free amines (especially primary alkyl amines and nitrogen heterocycles like imidazoles/pyridines) are potent Lewis bases. In a standard catalytic cycle, the Palladium(II) intermediate formed after oxidative addition (


) is electrophilic.
  • The Trap: If the phosphine ligand (

    
    ) is not sterically bulky enough, the amine nucleophile will displace the ligand or coordinate to open sites, forming a stable, saturated bis(amine) complex: 
    
    
    
    .
  • The Dead End: This bis(amine) complex is coordinatively saturated and too stable to undergo reductive elimination. It effectively pulls the metal "off-cycle."

  • The Crash: eventually, these off-cycle species decompose, leading to the aggregation of Pd(0) nanoparticles (Pd Black), which are catalytically inactive for the desired coupling.

Visualizing the Poisoning Loop:

PoisoningMechanism Pd0 Active L-Pd(0) OxAdd Oxidative Addition [L-Pd(Ar)X] Pd0->OxAdd + Ar-X Prod Product Release (Reductive Elimination) OxAdd->Prod + Nucleophile (Ideal Path) Trap POISON TRAP [Pd(Ar)(Amine)2X] (Stable off-cycle species) OxAdd->Trap + Free Amine (Excess) (Displaces Ligand) Prod->Pd0 Trap->OxAdd Reversible only with Heat/Bulky Ligand PdBlack Decomposition (Pd Black Precipitate) Trap->PdBlack Slow Decay

Caption: The "Amine Trap" diverts the catalyst from the productive cycle into a stable resting state that eventually decomposes.

Module 2: The Ligand Defense System

Q: Which ligands effectively prevent amine coordination?

A: You must use Dialkylbiaryl Phosphines (Buchwald Ligands) .

The Scientific Rationale: These ligands function on the principle of Steric Bulk . The biaryl backbone and the bulky alkyl groups (cyclohexyl or t-butyl) on the phosphorus create a "roof" over the metal center.

  • Monoligation: They enforce a 1:1 Ligand-to-Metal ratio (

    
    ), which is highly active.
    
  • Exclusion: The bulk prevents two amines from binding simultaneously. It destabilizes the off-cycle bis(amine) complex, forcing the equilibrium back toward the productive cycle.

Ligand Selection Matrix:

Amine TypeRecommended LigandWhy?
Primary Alkyl Amines (

)
BrettPhos or tBuBrettPhos Extremely bulky; prevents

-hydride elimination and bis-coordination.
Secondary Amines (

)
RuPhos Moderate bulk; excellent for steric hindrance on the amine itself.
Anilines / Aryl Amines XPhos or tBuXPhos General-purpose; high turnover frequency.
N-Heterocycles (Imidazoles)GPhos or tBuXPhos Specifically designed to resist poisoning by heterocycle coordination.
Universal Starter XPhos If you are unsure, start here. It is the most robust "all-rounder."
Module 3: Precatalyst Strategy

Q: I am using Pd(OAc)2 or Pd2(dba)3 with these ligands, but it's still inconsistent. Why?

A: You are likely suffering from Incomplete Activation . Traditional Pd(II) sources like


 require reduction to Pd(0) in situ (often by the amine itself or the phosphine), which is slow and uncontrolled. During this "induction period," the free amine can sequester the Pd(II) before the bulky ligand attaches.

The Solution: Palladacycle Precatalysts (Gen 3 / Gen 4) Use Buchwald Pd G4 Precatalysts (e.g., XPhos Pd G4).

  • Mechanism: These are air-stable Pd(II) complexes that activate rapidly upon exposure to base. They release the active

    
     species and a benign carbazole byproduct.
    
  • Benefit: This guarantees that 100% of your palladium enters the reaction as the active, ligand-protected species, bypassing the vulnerable activation window.

Precatalyst Activation Workflow:

PrecatalystActivation PreCat Pd G4 Precatalyst (Stable Solid) Intermediate Deprotonation & Reductive Elimination PreCat->Intermediate + Base Base Base (e.g., NaOtBu, K3PO4) Base->Intermediate Active L-Pd(0) (Active Species) Intermediate->Active Byproduct Carbazole (Inert) Intermediate->Byproduct

Caption: G4 Precatalysts generate the active species immediately upon base addition, preventing early-stage poisoning.

Module 4: Experimental Protocol (The "Rescue" Method)

Q: Provide a step-by-step protocol for a reaction that failed with standard conditions.

A: This protocol uses tBuBrettPhos Pd G4 for a difficult coupling involving a primary amine (high poisoning potential).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Procedure:

  • Charge Solids: In a glovebox or under Argon flow, add the Aryl Halide, Base, and Pd G4 Precatalyst to a reaction vial equipped with a stir bar.

    • Critical: Do not add the amine yet.

  • Solvent Addition: Add anhydrous solvent.

  • Amine Addition: Add the liquid amine via syringe.

    • Tip: If the amine is the "poison," consider Slow Addition . Add the amine as a solution over 1 hour using a syringe pump. This keeps the free amine concentration low relative to the catalyst (

      
      ), favoring the catalytic cycle.
      
  • Temperature: Seal the vial and heat to 60–80°C .

    • Why: Heat promotes the reversible dissociation of the off-cycle amine complex. Room temperature reactions are more susceptible to amine arrest.

  • Monitoring: Monitor by LCMS. If the reaction stalls at 50% conversion, do not add more catalyst. Add more base or check if the amine has degraded.

Module 5: Alternative Strategies

Q: What if I can't use expensive ligands? Are there additives?

A: Yes, but they require careful optimization.

  • Lewis Acid Masking (

    
    ): 
    
    • Concept: Add a stoichiometric amount of a Lewis Acid (like

      
       or 
      
      
      
      ) to bind the amine nitrogen, temporarily "masking" it as a non-coordinating ammonium salt.
    • Risk: This shuts down the amine's nucleophilicity. This is only useful if the amine is a bystander functionality (e.g., a Suzuki coupling on a pyridine ring), not if the amine is the nucleophile (Buchwald coupling).

  • Protic Acid Additives (The "Ammonium" trick):

    • For Suzuki couplings with free amines: Add 1.0 equiv of HCl or TFA to protonate the amine.

    • The reaction becomes a coupling of the ammonium salt. The base in the Suzuki reaction (e.g.,

      
      ) will slowly deprotonate the salt in equilibrium, releasing the free amine at a controlled rate (similar to slow addition).
      
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science. Link

  • Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. Link

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Pharmaceutical Industry." Organic Process Research & Development. Link

Technical Support Center: Handling & Stabilization of Electron-Rich Pyrazolopyridine Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Core Analysis: The "Black Tar" Phenomenon

Why is this happening? Electron-rich pyrazolopyridine diamines (often precursors to fused tricyclic kinase inhibitors) possess a High Occupied Molecular Orbital (HOMO) that is energetically accessible. This makes them exceptionally prone to Single Electron Transfer (SET) oxidation.

When exposed to atmospheric oxygen, trace acids, or photo-irradiation, the electron-rich amino groups facilitate the formation of radical cations. These intermediates rapidly undergo:

  • Oxidative Dimerization: Forming azo-linkages (

    
    ) or hydrazine bridges between two heterocycles.
    
  • Quinone-Imine Formation: If the ring system allows, leading to highly colored (brown/black) insoluble polymers.

The result: A reaction that looked clean by LCMS suddenly turns into an intractable black oil during workup or concentration.

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic failure points during standard handling.

DegradationPathway Start Pyrazolopyridine Diamine (Clean) Oxidation SET Oxidation (Air/Light/Acid) Start->Oxidation O2 / hν Radical Radical Cation Intermediate Oxidation->Radical Dimer Azo-Dimerization (Insoluble Precipitate) Radical->Dimer Coupling Polymer Oxidative Polymerization (Tar) Radical->Polymer Chain Reaction

Figure 1: Oxidative degradation cascade of electron-rich amino-heterocycles upon exposure to environmental stressors.

Troubleshooting Guide (Q&A Format)

Module A: Synthesis & Reaction Monitoring

Q: My reaction turns black immediately upon adding the catalyst/base. Is my product gone? A: Not necessarily. The "black" color is often due to trace amounts (<1%) of highly conjugated oxidation byproducts (e.g., azo-dimers) acting as dyes.

  • Diagnosis: Take an aliquot, dilute in degassed MeOH/DCM, and run a UPLC/MS immediately. If the main peak is intact, the color is cosmetic.

  • Correction: Add a reducing agent during workup. Washing the organic layer with a 10% solution of Sodium Ascorbate or Sodium Dithionite can reverse superficial oxidation and prevent polymerization.

Q: I see a new impurity (+14 mass) appearing in DMSO solution. A: You are likely observing oxidative methylation or formaldehyde insertion.

  • Mechanism: DMSO can act as an oxidant (Pummerer-type rearrangement) or a carbon source (formaldehyde equivalent) in the presence of trace acids or Lewis acids.

  • Solution: Avoid DMSO for storage. Use DMAc (Dimethylacetamide) or NMP if a polar aprotic solvent is required. If DMSO is mandatory for biological assays, prepare fresh stocks and freeze immediately.

Module B: Purification (The "Column Graveyard")

Q: My product streaks on the column and I lose 50% mass. Is it decomposing? A: It is likely irreversible adsorption , not decomposition.

  • The Cause: The basic pyrazole/pyridine nitrogens interact strongly with the acidic silanol groups (

    
    ) of standard silica gel. This hydrogen bonding acts as a "trap."
    
  • The Fix: You must deactivate the silica. Running a standard column with 1%

    
     in the mobile phase is often insufficient because the silica inside the column remains acidic.
    

Q: How do I properly deactivate silica for these compounds? A: Use the "Basified Slurry" Method (Protocol below).

Protocol: Preparation of Triethylamine-Deactivated Silica

Standard "doping" of the mobile phase is often inadequate for sensitive diamines. This protocol ensures total surface coverage.

  • Calculate: For a 40g column, prepare 200mL of a slurry solvent (e.g., 20% EtOAc/Hexanes).

  • Basify: Add 5% v/v Triethylamine (

    
    )  to the slurry solvent.
    
  • Mix: Add the dry silica gel to this basic solution and stir for 15 minutes.

  • Pack: Pour the slurry into the column.

  • Flush: Flush with 3 column volumes (CV) of your starting mobile phase (which should contain 1%

    
    ) to remove excess free amine.
    
  • Load: Load your sample.

Module C: Storage & Stability

Q: The solid turned brown overnight in the fridge. A: This is surface oxidation.

  • Immediate Action: Re-dissolve in DCM, filter through a small pad of basic alumina (removes oxidized polymers), and re-concentrate.

  • Long-term Storage: Store as a salt form (e.g., HCl or fumarate salt) if possible. Protonating the electron-rich amines raises the oxidation potential, making the molecule significantly more stable to air.

Data & Compatibility Reference

Solvent Compatibility Matrix

Based on degradation rates of amino-pyrazolopyridines at 25°C.

SolventStability RatingRisk FactorRecommended Additive
DCM / Chloroform ⚠️ ModerateAcidic impurities in

(phosgene/HCl) cause rapid darkening.
Stabilize with amylene or filter through basic alumina.
DMSO ⛔ PoorOxidative methylation; S-oxidation.None. Avoid for long-term storage.
Methanol / Ethanol ✅ GoodProtodesilylation (if applicable); generally stable.Degas with Argon before dissolving.
DMF / DMAc ⚠️ ModerateHydrolysis of amides if wet; dimethylamine formation.Store over molecular sieves (4Å).
Acetonitrile ✅ ExcellentInert; low radical propagation.None. Best for LCMS samples.
Purification Workflow Decision Tree

PurificationLogic Input Crude Mixture (Pyrazolopyridine) Check Is the pKa of Conjugate Acid > 6? Input->Check HighPka Yes (Highly Basic) Check->HighPka Yes LowPka No (Weakly Basic) Check->LowPka No Alumina Use Neutral/Basic Alumina Column HighPka->Alumina Preferred PreTreat Pre-treat Silica with 5% Et3N HighPka->PreTreat Alternative Silica Use Silica Gel LowPka->Silica Standard Standard Flash (1% Et3N in eluent) Silica->Standard

Figure 2: Decision matrix for stationary phase selection to minimize mass loss.

References

  • Oxidative Instability of Aminopyrazoles

    • Title: (Electro)
    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Silica Gel Interactions & Basification

    • Title: Chromatography: The Solid Phase - Choosing Media for Separation (Triethylamine-Deactiv
    • Source: University of Rochester / Not Voodoo.
    • URL:[Link]

  • DMSO Decomposition Risks

    • Title: Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).[1]

    • Source: ResearchG
    • URL:[Link]

  • Pyrazolopyridines in Kinase Discovery

    • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[2][3][4]

    • Source: RSC Medicinal Chemistry, 2024.[3]

    • URL:[Link]

Sources

Troubleshooting cyclization failures in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-404 Status: Open Agent: Senior Application Scientist

Welcome to the technical support center for heterocycle synthesis. You are likely here because your pyrazolo[1,5-a]pyridine cyclization—a critical scaffold for kinase inhibitors and adenosine antagonists—has stalled, decomposed, or yielded the wrong regioisomer.

This guide moves beyond generic textbook advice. We treat your synthesis as a system with specific failure modes. Below are the three most common "Support Tickets" we receive regarding this scaffold, accompanied by root-cause diagnostics and validated recovery protocols.

Module 1: The [3+2] Cycloaddition Route (The "Workhorse")

Context: You are reacting an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-aminopyridinium salt (1,3-dipole precursor) with an alkyne or alkene.[1]
Ticket #1: "My reaction mixture turned black immediately, and I isolated <10% yield."

Diagnosis: Uncontrolled Ylide Decomposition. The active species is the pyridinium


-imide (a 1,3-dipole). This intermediate is highly reactive. If the base concentration is too high or the oxidant is too aggressive before the dipolarophile (alkyne) engages, the dipole will dimerize or polymerize.

Troubleshooting Steps:

  • Check the Nitrogen Source: Are you using

    
    -aminopyridinium iodide? Switch to 
    
    
    
    -aminopyridinium mesitylenesulfonate
    . The mesitylenesulfonate counterion improves solubility in non-polar solvents (DCM, DCE), allowing for milder bases.
  • Base Metering: Do not dump the base (

    
    , DBU) in all at once. Use a syringe pump to add the base solution slowly to a mixture of the salt and the alkyne. This keeps the concentration of the free ylide low, forcing it to react with the alkyne rather than itself.
    
  • Solvent Polarity: Switch from DMF (polar) to DCM or Toluene (non-polar). Polar solvents stabilize the charged ylide, but they also facilitate side reactions. Non-polar solvents destabilize the ylide, making it more reactive toward the cycloaddition immediately upon formation.

Ticket #2: "I am getting a 50:50 mixture of regioisomers with my unsymmetrical alkyne."

Diagnosis: Steric/Electronic Mismatch. Regioselectivity in [3+2] cycloadditions is governed by the interaction between the HOMO of the dipole (pyridinium ylide) and the LUMO of the dipolarophile (alkyne).

  • Electronic Rule: The nucleophilic carbon of the dipole (the exocyclic N) prefers the most electrophilic carbon of the alkyne (beta to the EWG).

  • Steric Rule: Bulky groups on the alkyne repel the pyridine ring.

The Fix:

  • If using terminal alkynes: Use a Copper(I) catalyst (Click-like conditions) or switch to an oxidative protocol using a nitroalkene surrogate (see Protocol B).

  • If using internal alkynes: Increase the steric bulk of the pyridine C2 position if possible, or use a specific directing group on the alkyne (e.g., sulfonyl) that can be removed later.

Module 2: Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. Below is the decision tree for the [3+2] cycloaddition mechanism.

G Start N-Aminopyridinium Salt Base Base Deprotonation Start->Base Ylide Pyridinium N-Imide (1,3-Dipole) Base->Ylide Trap Dipolarophile Trap (Alkyne/Alkene) Ylide->Trap Fail1 Dimerization/Tars Ylide->Fail1 No Trap / Fast Gen Cyclo Primary Cycloadduct (Dihydro species) Trap->Cyclo Concerted Fail2 Regioisomer Mix Trap->Fail2 Poor HOMO/LUMO Match Arom Aromatization (-2H / Oxidative) Cyclo->Arom Spontaneous (Alkynes) Oxidant Req (Alkenes) Product Pyrazolo[1,5-a]pyridine Arom->Product

Figure 1: Mechanistic flow of the [3+2] cycloaddition. Note that the "Ylide" stage is the critical bifurcation point for failure.

Module 3: Oxidative Cyclization (The "Modern" Route)

Context: You are using an alkene (like a nitroalkene or unsaturated ketone) instead of an alkyne, intending to oxidize the intermediate.

Ticket #3: "I see the intermediate by LCMS, but it won't aromatize to the final product."

Diagnosis: Insufficient Oxidative Driving Force. When using alkenes, the initial cycloadduct is a tetrahydro- or dihydro-species. It requires the loss of two hydrogen atoms (oxidation) to become aromatic. Air (O2) is often insufficient.

The Fix:

  • Add an Oxidant: Add 1.1 equivalents of TEMPO or PIDA (Phenyliodine(III) diacetate).

  • Mechanism: PIDA acts as a Lewis acid to activate the alkene and an oxidant to dehydrogenate the intermediate.

  • Temperature: These reactions often require heating (80°C) in toluene to overcome the activation energy of the aromatization step.

Summary of Validated Protocols
ParameterMethod A: Standard AlkyneMethod B: Oxidative Alkene (Recommended)
Precursor

-aminopyridinium Mesitylenesulfonate

-aminopyridinium Iodide
Partner Electron-Deficient Alkyne (e.g., Propiolate)Nitroalkene or Enone
Base

(2.0 equiv)
DBU (2.0 equiv)
Solvent DCM (0°C to RT)Toluene (80°C)
Oxidant None (Spontaneous)TEMPO (catalytic) or PIDA (stoichiometric)
Key Advantage Direct access to aromatic systemHigher regiocontrol; cheaper starting materials
Primary Risk Ylide dimerizationIncomplete oxidation
Master Protocol: Oxidative [3+2] Annulation (High Regio-Fidelity)

This protocol minimizes dimerization and maximizes regioselectivity by using an alkene surrogate.

Reagents:

  • 
    -aminopyridinium iodide (1.0 mmol)
    
  • Nitroalkene (1.2 mmol) [Acts as the alkyne surrogate]

  • TEMPO (20 mol%)

  • 
     (2.5 mmol)
    
  • Toluene (5 mL)

Procedure:

  • Preparation: Charge a flame-dried flask with the pyridinium salt, nitroalkene, TEMPO, and base.

  • Solvation: Add Toluene. The mixture will be heterogeneous.

  • Reaction: Heat to 80°C under an air atmosphere (balloon). Note: The oxygen in the air is the terminal oxidant; TEMPO is the mediator.

  • Monitoring: Monitor by TLC. The intermediate (dihydro-species) often has a different fluorescence color (blue/green) compared to the final product (purple/dark under UV).

  • Workup: Once the intermediate is consumed (usually 4-6 hours), cool to RT, filter off the inorganic salts, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The nitro group is a "super-directing" group that locks the regioselectivity. During the aromatization/oxidation phase, the nitro group is often eliminated (as


), or retained depending on the specific oxidant, allowing access to specific substitution patterns difficult to achieve with alkynes.
References
  • Regioselective Synthesis via TEMPO-Mediated [3+2] Annulation. Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.[2][3] Source: Organic Letters (2022).[2][3] URL:[Link][3]

  • Catalyst-Free Sonochemical Strategy. Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition.[4] Source: ACS Omega (2019). URL:[Link]

  • General Review of Pyrazolo[1,5-a]pyridine Synthesis. Title: Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.[5] Source: Egyptian Journal of Chemistry (via ResearchGate). URL:[Link]

Sources

Technical Support Center: Stabilization of Hygroscopic Diamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Storage Stability & Hygroscopicity Mitigation Assigned Specialist: Senior Application Scientist

Welcome to the Bench

If you are accessing this guide, you are likely facing a "melting" API, caking powders, or unexpected degradation peaks in your HPLC traces. Diamine salts (e.g., ethylenediamine, piperazine, or secondary diamine derivatives) are notoriously difficult to handle. Their high aqueous solubility often comes at the cost of extreme hygroscopicity, leading to deliquescence and chemical instability.

This guide is structured as a Tiered Troubleshooting System . Skip to the section that matches your current development stage.

Module 1: Diagnostics & Triage

Use this section to identify if your stability failure is physical (moisture uptake) or chemical (degradation).

Q: My diamine salt turns into a liquid or gum at room temperature. Is this melting?

A: It is likely deliquescence , not melting. Diamines are strong bases. When protonated to form salts (e.g., di-HCl), they create a high-energy crystal lattice that often has a high affinity for water.

  • The Mechanism: Every salt has a specific Critical Relative Humidity (CRH) . If the ambient humidity > CRH, the solid will spontaneously absorb atmospheric moisture until it dissolves in its own sorbed water.[1]

  • The Diagnostic: Check the melting point (MP) via DSC. If the "melting" occurs at room temperature (well below the DSC onset), it is deliquescence.

Q: Why does moisture uptake cause chemical degradation in diamines?

A: Moisture acts as a solvent and a plasticizer, increasing molecular mobility.

  • Hydrolysis: If your diamine contains hydrolyzable side groups (esters/amides), sorbed water facilitates cleavage.[2]

  • Oxidation: Diamines are electron-rich. Dissolved oxygen in the sorbed water layer accelerates N-oxidation (N-oxide formation).

  • Salt Disproportionation: In the presence of moisture and basic excipients (like Magnesium Stearate), the salt can lose its proton, reverting to the volatile or oily free base.

Visualization: The Moisture-Instability Cascade

Figure 1: Pathway of moisture-induced failure in diamine salts.

MoistureCascade DrySalt Dry Diamine Salt (Crystal Lattice) RH_Spike Ambient RH > CRH DrySalt->RH_Spike Sorption Moisture Adsorption (Surface) RH_Spike->Sorption Initiation Solution Saturated Solution (Liquid Film) Sorption->Solution Deliquescence Mobility Increased Molecular Mobility Solution->Mobility Oxidation N-Oxidation (via Dissolved O2) Mobility->Oxidation Hydrolysis Hydrolysis (if Esters present) Mobility->Hydrolysis Disprop Salt Disproportionation (Reversion to Free Base) Mobility->Disprop

Caption: Logical flow from environmental exposure to chemical degradation. Note that the liquid film serves as the reaction medium.

Module 2: Engineering & Prevention

Use this section if you are in early development and can still change the salt or formulation.

Q: I am using the Di-HCl salt. Should I switch?

A: Yes, likely. While Hydrochloride (HCl) is the default choice for solubility, it is often the worst offender for hygroscopicity in diamines due to the high lattice energy and hydrogen bonding potential of the chloride ion.

  • Recommendation: Screen counterions that increase the hydrophobicity of the lattice or form non-hygroscopic polymorphs.

Table 1: Counterion Selection Matrix for Diamines

CounterionHygroscopicity RiskSolubilityComments
Chloride (HCl) High Very HighProne to deliquescence; common ion effect in stomach.
Bromide (HBr) Medium-HighHighOften less hygroscopic than HCl, but toxicity concerns limit use.
Fumarate Low ModerateExcellent stability; often forms stable 1:1 or 1:2 salts.
Succinate Low-MediumModerateGood alternative if Fumarate fails.
Tosylate/Napsylate Very Low LowLarge hydrophobic counterions block moisture access; best for stability.
Q: Can I stabilize the salt without changing the molecule?

A: Yes, via Co-crystallization or Formulation Shielding .

  • Co-crystals: Instead of a salt, form a co-crystal with a neutral co-former (e.g., gallic acid, saccharin). This modifies the crystal packing to occlude hygroscopic sites without relying on proton transfer [1].

  • Hydrophobic Shielding:

    • Coating: Apply a moisture barrier polymer (e.g., PVA-PEG graft copolymer) to the salt crystals immediately after isolation.

    • Excipients: Avoid reducing sugars (Lactose) to prevent Maillard reactions with the amine. Use Mannitol or Dicalcium Phosphate (DCP) instead.

Module 3: Experimental Protocols

Standardized workflows to validate your stability strategy.

Protocol A: Determination of Critical Relative Humidity (CRH)

Do not rely on "bucket tests." Use Dynamic Vapor Sorption (DVS) for precision.

Objective: Identify the exact humidity level where the salt structure collapses.

  • Instrument: DVS (e.g., SMS or TA Instruments).

  • Sample Prep: 10–20 mg of salt. Dry at 0% RH for 60 mins to establish dry mass (

    
    ).
    
  • Isotherm Cycle:

    • Step mode: 0% → 90% RH → 0% RH.

    • Step size: 10% RH (decrease to 5% near expected transitions).

    • Equilibrium criteria:

      
       per minute.
      
  • Analysis:

    • Plot Mass Change (%) vs. Target RH.

    • The CRH Point: The RH value where mass uptake increases exponentially (vertical inflection).

    • Hysteresis: If the desorption curve (going down) does not match the sorption curve (going up), the material has likely formed a hydrate or undergone a permanent phase change.

Protocol B: Accelerated Stability Stress Test (ICH Q1A)

Verify stability under regulatory conditions [2].

Objective: Force degradation to predict shelf-life.

  • Conditions:

    • Long-term: 25°C / 60% RH.[3][4]

    • Accelerated: 40°C / 75% RH.

  • Packaging:

    • Open Dish: To test the intrinsic stability of the salt.

    • Closed (Induction Sealed HDPE): To test the protection of the packaging.

  • Timepoints: 0, 2 weeks, 1 month, 3 months, 6 months.

  • Assay:

    • HPLC: Monitor for appearance of degradation products (N-oxides, hydrolysis products).

    • XRPD: Check for polymorphic transitions (e.g., conversion to a hydrate form).

Visualization: Salt Selection Workflow

Figure 2: Decision tree for optimizing diamine salt forms.

SaltSelection Start Start: Hygroscopic Diamine Salt MeasureCRH Protocol A: Measure CRH via DVS Start->MeasureCRH Decision1 Is CRH > 60%? MeasureCRH->Decision1 HighCRH Stable enough for Standard Formulation Decision1->HighCRH Yes LowCRH Unstable (Risk of Deliquescence) Decision1->LowCRH No Remediation Remediation Strategy LowCRH->Remediation ChangeSalt Switch Counterion (Tosylate, Fumarate) Remediation->ChangeSalt Solubility Permitting CoCrystal Develop Co-Crystal (Neutral Co-former) Remediation->CoCrystal If Salt Fails Packaging Engineering Control (Desiccants/Alu-Alu) Remediation->Packaging If Molecule Fixed

Caption: Strategic workflow for determining if a salt needs chemical modification or physical containment.

References

  • S. Aitipamula et al. , "Polymorphs, Salts, and Cocrystals: What’s in a Name?" Crystal Growth & Design, 2012. Link

  • ICH Expert Working Group , "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)," International Conference on Harmonisation, 2003. Link

  • FDA Guidance for Industry , "Regulatory Classification of Pharmaceutical Co-Crystals," U.S. Department of Health and Human Services, 2018. Link

  • D. J. W. Grant et al. , "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities," Organic Process Research & Development, 2000. Link

Sources

Technical Support Center: Selective Protection Strategies for C3 vs. C6 Amino Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the nuanced challenge of selectively protecting one amino group in the presence of another, particularly when the primary differentiating factor is the length of an alkyl chain (e.g., a C3 vs. a C6 linker). In fields such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the synthesis of precisely functionalized heterobifunctional linkers is paramount, and achieving mono-protection of a diamine is often a critical and challenging step.[1][2][3]

This document provides in-depth technical guidance, field-proven insights, and detailed protocols to help you navigate this synthetic challenge successfully.

Core Principles: Achieving Selectivity Between Structurally Similar Amines

Selectively protecting one of two primary amino groups on a flexible alkyl chain, such as in 1,3-diaminopropane (C3) versus 1,6-diaminohexane (C6), is a challenge rooted in their subtle differences in reactivity. Unlike amines in different electronic environments (e.g., aliphatic vs. aromatic), the selectivity here is governed almost entirely by kinetics, sterics, and pKa nuances.

  • Kinetic vs. Thermodynamic Control : For most protection reactions, the mono-protected product is the kinetic product (formed fastest), while the di-protected species is the thermodynamic product (more stable).[4][5] Achieving high yields of the mono-protected compound requires conditions that favor kinetic control: low temperatures, slow addition of reagents, and precise stoichiometry to stop the reaction before it proceeds to the thermodynamic product.[6]

  • Steric Hindrance : While both are primary amines, the conformational flexibility of the longer C6 chain can allow it to fold back, creating a slightly more sterically hindered environment around the nitrogen compared to the more rigid C3 chain. This subtle difference can be exploited.[7][8] Conversely, some protecting groups may interact with the longer chain, altering reactivity.

  • pKa and Basicity : The basicity of the two amino groups in a short-chain diamine like 1,3-diaminopropane is influenced by intramolecular hydrogen bonding and the inductive effect of the second amine. Kinetic studies have shown that 1,3-diaminopropane can be significantly more reactive in acylations than might be expected, as the second amino group can act as an intramolecular base, facilitating the reaction.[9] The pKa values for the conjugate acids of 1,3-diaminopropane are approximately 8.5 and 10.6, while for 1,6-diaminohexane they are around 9.8 and 10.9. This difference in the first pKa is key to pH-controlled strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high selectivity in mono-Boc protection of a C3 or C6 diamine?

A1: The most critical factor is maintaining kinetic control over the reaction.[4] This is primarily achieved by the slow, dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) at a reduced temperature (e.g., 0 °C to room temperature). Adding the protecting group reagent slowly ensures that its concentration remains low, favoring reaction at a single amine. Rapid addition or elevated temperatures will invariably lead to a higher proportion of the di-protected byproduct.[10]

Q2: Can I use pH to control selectivity? How does the "proton as a protecting group" strategy work?

A2: Absolutely. This is a highly effective and atom-economical strategy.[11][12] By adding exactly one equivalent of a strong acid (like HCl), you can form the mono-hydrochloride salt of the diamine. The protonated ammonium group (-NH₃⁺) is no longer nucleophilic and is effectively "protected." The remaining free amine (-NH₂) can then react selectively with the protecting group reagent.[13][14] This method is particularly powerful because it avoids the need for large excesses of the diamine and often simplifies purification.

Q3: Is there a difference in selectivity when protecting a C3 diamine versus a C6 diamine?

A3: Yes, but it is subtle and depends on the method.

  • Under Kinetic Control (e.g., Boc₂O addition): The difference is minimal. The key is slow addition and controlled stoichiometry for both.

  • Under pH Control: The strategy is effective for both, as long as there is a sufficient difference between the first and second pKa values of the diamine, which is true for both C3 and C6 diamines.

  • Intramolecular Catalysis: In some acylation reactions, the shorter C3 chain is perfectly positioned for the second amine to act as an intramolecular base, accelerating the reaction rate compared to the C6 analogue where such a conformation is less probable.[9] This can be a factor in competitive experiments but is less critical for achieving simple mono-protection.

Q4: My downstream chemistry requires a base-labile protecting group. Which should I choose?

A4: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for base-labile amine protection. It is stable to acidic conditions but is readily cleaved by bases like piperidine. This makes it orthogonal to acid-labile groups like Boc and t-butyl ethers, which is a cornerstone of modern peptide and complex molecule synthesis.[15]

Q5: Are there "greener" or milder alternatives for achieving selectivity?

A5: Yes, enzymatic strategies offer exceptional chemo- and regioselectivity under mild, aqueous conditions.[16] Lipases and other acylases can selectively acylate one amino group of a symmetrical diamine with high fidelity, often without the need for protecting groups on other functionalities.[17][18] This approach minimizes waste and avoids harsh reagents, aligning with the principles of green chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the selective mono-protection of C3 and C6 diamines.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low to no selectivity; major product is di-protected amine. 1. Reagent Addition Too Fast: (Boc)₂O or other reagent was added all at once.1a. Add the protecting group reagent dropwise via an addition funnel over 1-2 hours.[10]1b. Consider using a syringe pump for very slow, controlled addition.Maintains a low concentration of the electrophile, favoring a single reaction (kinetic control) over multiple reactions.[19]
2. Reaction Temperature Too High: Reaction run at elevated temperatures.2a. Perform the reaction at 0 °C or maintain it at room temperature with cooling if the reaction is exothermic.Lower temperature reduces the reaction rate and provides the system with less energy to overcome the activation barrier for the second protection, enhancing kinetic selectivity.[6]
3. Incorrect Stoichiometry: More than 1.0 equivalent of the protecting group was used.3a. Use precisely 1.0 equivalent of the protecting group, or a slight excess (1.1-1.5 eq) of the diamine.Using excess diamine statistically favors mono-protection. However, precise stoichiometry is often preferred to simplify purification.
Low yield of mono-protected product; significant starting material remains. 1. Insufficient Reagent: Less than 1.0 equivalent of the protecting group was used.1a. Verify the purity and mass of your starting materials. Use 1.0 equivalent of the protecting agent.Ensures enough reagent is present to react with one amine group per molecule.
2. Poor Reagent Reactivity: The protecting group reagent is old or has degraded.2a. Use a fresh bottle of (Boc)₂O or other reagent.(Boc)₂O can hydrolyze over time, reducing its effective concentration.
3. Inadequate Mixing: In a biphasic system or with a heterogeneous base.3a. Ensure vigorous stirring to maximize interfacial contact.Proper mixing is crucial for reaction kinetics, especially in multiphase systems.
Difficult Purification: Products have very similar Rf values on TLC. 1. Similar Polarity: The di-protected, mono-protected, and starting diamine can be difficult to separate.1a. Acid/Base Extraction: After reaction, perform an acidic wash (e.g., dilute HCl) to protonate and extract the unreacted diamine into the aqueous layer. The mono- and di-protected products will remain in the organic layer.1b. Use pH-Controlled Protection: The mono-hydrochloride salt method often yields a cleaner crude product, simplifying purification.[12]Exploits the basicity of the free amine(s). The protected amines are significantly less basic and will not be protonated under these conditions.
Side reaction observed: Alkylation of product during Boc deprotection. 1. Reactive Cation Formation: Acid-mediated Boc deprotection generates a reactive tert-butyl cation.1a. Add a cation scavenger, such as triethylsilane (TES) or anisole, to the deprotection mixture (e.g., TFA/DCM).The scavenger traps the tert-butyl cation, preventing it from alkylating other nucleophilic sites on your molecule.
Experimental Protocols & Visualizations
Protocol 1: Selective Mono-Boc Protection via Kinetic Control

This protocol details the selective mono-protection of 1,6-diaminohexane as a representative example.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 1,6-diaminohexane (1.16 g, 10 mmol, 1.0 eq) and dichloromethane (DCM, 50 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.18 g, 10 mmol, 1.0 eq) in 20 mL of DCM.

  • Slow Addition: Transfer the (Boc)₂O solution to the addition funnel and add it dropwise to the stirred diamine solution over a period of 2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The desired product will have an intermediate polarity between the starting material (polar, stays at baseline) and the di-protected byproduct (non-polar).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with a 5% citric acid solution (2 x 30 mL) to remove unreacted diamine.

    • Wash with saturated sodium bicarbonate solution (1 x 30 mL).

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to isolate the pure mono-Boc-protected 1,6-diaminohexane.

Diagram: Decision Workflow for Selective Amine Protection

This diagram outlines the logical steps a researcher should take when planning a selective mono-protection of a diamine.

G start Start: Need to mono-protect a C3/C6 diamine q2 Are other protecting groups present? (Orthogonality) start->q2 q1 Is the final product compatible with strong acid? strategy_boc Strategy A: Kinetic Control with Boc₂O q1->strategy_boc Yes, Boc is suitable strategy_ph Strategy B: pH Control (Proton Protection) q1->strategy_ph No, need acid-stable PG deprotection Final Deprotection strategy_boc->deprotection strategy_ph->deprotection q2->q1 Yes q3 Is a 'green' or highly mild method required? q2->q3 No end Synthesized Mono-Protected Intermediate deprotection->end strategy_enzymatic Strategy C: Enzymatic Acylation strategy_enzymatic->deprotection Deprotection may not be needed if acylation is the goal q3->q1 No q3->strategy_enzymatic Yes

Caption: Decision tree for selecting a C3/C6 amine protection strategy.

Protocol 2: Selective Mono-Boc Protection via pH Control

This protocol uses the "proton as a protecting group" method for 1,3-diaminopropane.[12]

  • Setup: In a round-bottom flask, dissolve 1,3-diaminopropane (0.74 g, 10 mmol, 1.0 eq) in anhydrous methanol (30 mL) and cool to 0 °C.

  • Protonation: Prepare a solution of acetyl chloride (0.71 mL, 10 mmol, 1.0 eq) in 10 mL of anhydrous methanol. Add this solution dropwise to the diamine solution. Safety Note: This reaction generates HCl in situ and is exothermic. Stir the resulting mixture for 30 minutes at 0 °C to form the mono-hydrochloride salt.

  • Protection: To this mixture, add triethylamine (TEA) (1.39 mL, 10 mmol, 1.0 eq) to neutralize the HCl. Then, add a solution of (Boc)₂O (2.18 g, 10 mmol, 1.0 eq) in 10 mL of methanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM (50 mL) and water (30 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to yield the desired mono-Boc-protected 1,3-diaminopropane.

Diagram: Experimental Workflow for pH-Controlled Protection

G cluster_prep Step 1: Preparation cluster_protonation Step 2: Selective Protonation cluster_protection Step 3: Protection Reaction cluster_workup Step 4: Work-up & Purification prep1 Dissolve Diamine in Methanol prep2 Cool to 0 °C prep1->prep2 proton1 Add 1.0 eq HCl source (e.g., AcCl in MeOH) prep2->proton1 proton2 Stir 30 min (Forms R-NH₂·HCl) proton1->proton2 protect1 Add 1.0 eq Base (TEA) proton2->protect1 protect2 Add 1.0 eq (Boc)₂O protect1->protect2 protect3 Stir 12h at RT protect2->protect3 workup1 Concentrate protect3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Column Chromatography workup2->workup3 final Pure Mono-Protected Product workup3->final

Sources

Validation & Comparative

X-ray crystallography data for pyrazolo[1,5-a]pyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Crystallographic Analysis: Pyrazolo[1,5-a]pyridine vs. Indole-Based Scaffolds in Structure-Based Drug Design

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere in kinase inhibitor design, offering a distinct vector for optimizing metabolic stability and selectivity profiles compared to classical indole and 7-azaindole scaffolds. Unlike its nitrogen-rich counterpart, pyrazolo[1,5-a]pyrimidine , the pyridine variant provides a more lipophilic core with altered hydrogen bond acceptor (HBA) capabilities.

This guide provides a technical deep-dive for medicinal chemists and structural biologists, focusing on X-ray crystallographic data, binding mode comparisons, and specific co-crystallization protocols for this hydrophobic scaffold.

Structural Comparative Analysis: The Bioisosteric Landscape

To rationally design inhibitors, one must understand how the pyrazolo[1,5-a]pyridine core differentiates itself electronically and spatially from its alternatives.

Physicochemical & Pharmacophore Comparison

The transition from Indole


 7-Azaindole 

Pyrazolo[1,5-a]pyridine represents a strategic shift in "Scaffold Hopping."
FeatureIndole7-AzaindolePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridine
H-Bond Donor (HBD) NH (Strong)NH (Strong)None (unless subst.)None (unless subst.)
H-Bond Acceptor (HBA) NoneN7 (Hinge Binder)N4 & N7-equivalentBridgehead N only
Electronic Character Electron-richElectron-deficient (Pyridine ring)Highly Electron-deficientBalanced/Lipophilic
Metabolic Liability C2/C3 oxidationStableStableC-H oxidation prone (tunable)
Key Utility Hinge binding (Donor)Hinge binding (Donor+Acceptor)Hinge binding (Acceptor)Selectivity / Hydrophobic fill
Visualizing the Chemical Space

The following diagram illustrates the structural evolution and pharmacophoric shifts.

ScaffoldComparison cluster_0 Key Differentiation Indole Indole (Classic Hinge Binder) NH Donor Azaindole 7-Azaindole (Kinase Privileged) NH Donor + N Acceptor Indole->Azaindole Add N (Solubility) PyrazoloPyrim Pyrazolo[1,5-a]pyrimidine (Polar Bioisostere) N4 Acceptor Azaindole->PyrazoloPyrim Core Switch (Remove NH Donor) PyrazoloPyrid Pyrazolo[1,5-a]pyridine (Hydrophobic Variant) Lacks N4 Acceptor PyrazoloPyrim->PyrazoloPyrid Remove N4 (Increase Lipophilicity)

Figure 1: Pharmacophoric evolution. The red arrow highlights the critical removal of the N4-nitrogen acceptor when moving to the pyrazolo[1,5-a]pyridine scaffold, altering water-network interactions.

X-Ray Data Deep Dive: Binding Modes & Case Studies

The absence of the N-H donor (present in indoles) and the N4-nitrogen (present in pyrazolo-pyrimidines) fundamentally changes how this scaffold sits in the ATP-binding pocket.

Case Study A: p38 MAPK Inhibition (The "OZN" Class)
  • Context: Pyrazolo[1,5-a]pyridines were developed to mimic the binding of pyridinyl-imidazole inhibitors (e.g., SB203580) but with improved kinase selectivity profiles.

  • Binding Mode (Ref: PDB 1IAN / Literature):

    • Unlike 7-azaindole, which uses its N1-H and N7 to form a bidentate interaction with the hinge region (e.g., Met109 in p38), the pyrazolo[1,5-a]pyridine core often binds in a "flipped" orientation or relies on substituents (like a pendant pyridine or amide) to make the key hinge H-bonds.

    • Critical Interaction: The scaffold itself acts as a rigid, planar spacer that positions substituents into the hydrophobic pockets (Gatekeeper / Back pocket) without incurring the desolvation penalty of a highly polar core.

Case Study B: PI3K-gamma Selectivity (PDB: 6XRM Contrast)
  • Comparison Point: PDB entry 6XRM contains a pyrazolo[1,5-a]pyrimidine inhibitor (Compound 4).

  • Structural Insight:

    • In 6XRM , the N4 nitrogen of the pyrimidine ring is often involved in water-mediated networks or weak electrostatic interactions.

    • The Pyridine Alternative: Replacing this with pyrazolo[1,5-a]pyridine (C-H instead of N) abolishes this interaction vector. This is often used to break water networks that are conserved in off-target kinases, thereby improving selectivity for the primary target.

Data Summary Table
Target ClassPDB Code / RefScaffold VariantKey Structural Feature
p38 MAPK Ref: 1IAN (Analog)Pyrazolo[1,5-a]pyridineMimics imidazole core; Substituent-driven hinge binding.
PI3K

6XRM Pyrazolo[1,5-a]pyrimidineN4-nitrogen enables water bridging; High polarity.
AAK1 9QB5 Pyrazolo[1,5-a]pyrimidineMacrocyclization restricts conformation; Hinge H-bonds via backbone.
CK2 2PVM Pyrazolo-triazineBioisostere comparison; Triazine N-pattern mimics Adenine.

Experimental Protocol: Co-Crystallization of Hydrophobic Scaffolds

The pyrazolo[1,5-a]pyridine scaffold is significantly more lipophilic than its pyrimidine or azaindole counterparts. This presents specific challenges in crystallography: low aqueous solubility leading to precipitation in drops before crystals form.

Methodology: The "Dry-Coat" Soaking Strategy

Standard co-crystallization often fails due to DMSO shock. Use this modified soaking protocol.

Step 1: Protein Preparation

  • Purify target kinase to >95% homogeneity.

  • Concentrate to 10–15 mg/mL.

  • Critical: Ensure buffer contains minimal glycerol (<5%) to prevent cryo-agent competition during ligand binding.

Step 2: "Dry" Ligand Coating (The Key Step) Instead of adding dissolved ligand to the protein drop:

  • Dissolve the pyrazolo[1,5-a]pyridine ligand in 100% DMSO at high concentration (50–100 mM).

  • Dispense 20–50 nL of this ligand solution onto the cover slip or crystallization plate well (not the drop).

  • Allow the DMSO to evaporate completely (vacuum or air dry), leaving a thin film of "dry" ligand.

  • Pipette the protein drop (plus reservoir solution) directly onto the dried ligand film.

  • Mechanism: The ligand slowly solubilizes into the drop, maintaining a constant saturation level without the "shock" of DMSO addition, promoting nucleation.

Step 3: Micro-Seeding

  • If spontaneous nucleation fails, use a seed stock from a homologous apo-crystal or a weak-binding fragment complex (e.g., a simple indazole binder) to provide the lattice template.

Workflow Diagram

CrystallizationProtocol cluster_tips Troubleshooting Start Target Protein (>10 mg/mL) DropSet Drop Setup (Protein + Precipitant on Film) Start->DropSet LigandPrep Ligand Prep (Pyrazolo-pyridine) DryCoat Dry Coating (Evaporate DMSO on Cover Slip) LigandPrep->DryCoat 50 mM in DMSO DryCoat->DropSet Solvent Removal Incubation Incubation (Slow Saturation) DropSet->Incubation Controlled Release Diffraction X-Ray Diffraction (Collect Data) Incubation->Diffraction Crystal Growth Tip1 If Precipitate: Reduce Protein Conc. Incubation->Tip1 Tip2 If No Crystals: Micro-seed with Apo Incubation->Tip2

Figure 2: The "Dry-Coat" method minimizes DMSO solvent shock, critical for the lipophilic pyrazolo[1,5-a]pyridine scaffold.

References

  • Tong, L., et al. (2002). Crystal structures of human p38 MAP kinase in complex with highly specific inhibitors.Nature Structural Biology .[1] (Discusses the pyridinyl-imidazole binding mode relevant to this scaffold).

  • Walker, N.P., et al. (2020).[2] Crystal structure of human PI3K-gamma in complex with Compound 4.[1][3]RCSB PDB: 6XRM .

  • Nie, Z., et al. (2008). Structure-Based Design of Pyrazolo[1,5-a][1,3,5]triazine Derivatives as Potent Inhibitors of Protein Kinase CK2.RCSB PDB: 2PVM .

  • Gelin, M., et al. (2015). Soaking of hydrophobic ligands into protein crystals: the 'dry' coating method.Acta Crystallographica Section D. (Basis for the described protocol).
  • Vertex AI Search Results. (2026). Comprehensive analysis of pyrazolo[1,5-a]pyridine scaffold properties and binding modes.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrazolo[1,5-a]pyridine Drug Candidates

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. As these candidates advance through the development pipeline, the rigorous assessment of their purity is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy. The presence of impurities, even at trace levels, can significantly impact a drug's pharmacological profile and introduce potential toxicities.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for pharmaceutical purity analysis due to its reliability, reproducibility, and versatility.[1] This guide provides an in-depth, experience-driven walkthrough of developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for pyrazolo[1,5-a]pyridine. Furthermore, it offers an objective comparison with alternative analytical technologies, supported by experimental data, to empower researchers and drug development professionals in selecting the most appropriate strategy for their specific needs.

Pillar 1: Developing a Robust RP-HPLC Method for Pyrazolo[1,5-a]pyridine

The development of a successful HPLC method is a systematic process that blends theoretical principles with empirical optimization.[2] Our goal is to create a method that can separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

The Causality Behind Experimental Choices

1. Stationary Phase Selection: Beyond the Standard C18

While a C18 (octadecyl) column is the workhorse of reversed-phase chromatography, the aromatic and heterocyclic nature of pyrazolo[1,5-a]pyridine suggests that alternative selectivities could be beneficial.[2][3] A Phenyl-Hexyl stationary phase was chosen for this primary method. The phenyl groups offer π-π interactions with the aromatic rings of the analyte and its impurities, providing a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[3] This can be crucial for resolving closely related isomers or impurities with minor structural differences.

2. Mobile Phase Optimization: The Role of pH and Organic Modifier

The mobile phase composition is the most powerful tool for manipulating selectivity in RP-HPLC.[4]

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity (leading to lower backpressure) and its different selectivity profile.

  • Aqueous Phase & pH Control: A mobile phase pH of approximately 2.7, achieved by adding 0.1% formic acid, is critical.[5] Most pyrazolo[1,5-a]pyridine derivatives contain basic nitrogen atoms. At a low pH, these nitrogens are protonated, and the silanol groups on the silica-based stationary phase are suppressed.[6] This dual effect minimizes undesirable ionic interactions that lead to peak tailing and ensures consistent, sharp peaks.[6][7][8]

3. Gradient Elution: Resolving a Wide Polarity Range

A gradient elution, where the percentage of the organic solvent is increased over time, is essential for a purity method.[4] This ensures that highly polar impurities are retained and resolved at the beginning of the run, while more non-polar, late-eluting impurities are efficiently eluted in a reasonable timeframe, maintaining good peak shape and sensitivity.[4]

4. Detection Wavelength Selection:

Based on the typical UV-Vis absorption spectra of pyridine and pyrazole derivatives, a detection wavelength of 254 nm was chosen.[9][10] This wavelength provides a good response for the aromatic system common to the API and most expected impurities. For comprehensive analysis and peak purity assessment, a Photodiode Array (PDA) detector is highly recommended.[11]

Workflow for HPLC Method Development

Below is a diagram illustrating the logical flow of the method development process.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (Purity, Stability) B Analyte Characterization (pKa, Solubility, UV Spectra) A->B C Initial Column & Mobile Phase Screening (C18, Phenyl-Hexyl) (ACN/Water, MeOH/Water) B->C D Optimize Gradient Profile (Slope, Time) C->D E Fine-tune Selectivity (pH, Temperature) D->E F System Optimization (Flow Rate, Injection Vol.) E->F G Perform System Suitability Test (SST) F->G H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Final Method Finalization H->I

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol: Optimized HPLC Method

Instrumentation:

  • HPLC System with a gradient pump, autosampler, column thermostat, and PDA detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic Acid (LC-MS grade)

  • Pyrazolo[1,5-a]pyridine API and impurity standards

Chromatographic Conditions:

Parameter Condition Rationale
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm Provides alternative selectivity (π-π interactions) for aromatic heterocycles.
Mobile Phase A 0.1% Formic Acid in Water Controls pH to ensure sharp peaks for basic analytes.[7][8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 10% to 90% B over 15 min Resolves components with a wide polarity range.[4]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 35 °C Improves efficiency and reduces backpressure.
Detection 254 nm (PDA 210-400 nm) Good absorbance for the aromatic core; PDA for peak purity.[11]

| Injection Vol. | 5 µL | Balances sensitivity and potential for peak overload. |

Pillar 2: Performance Validation and Comparison with Alternatives

A method's true value is demonstrated through rigorous validation and objective comparison against other technologies. The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15]

Method Validation Summary

The data presented below is representative of a successful validation for a pyrazolo[1,5-a]pyridine purity method.

Table 1: System Suitability and Validation Results (ICH Q2(R1))

Validation Parameter Acceptance Criteria Result
Specificity No interference at API peak Pass
Linearity (R²) ≥ 0.999 0.9998
Range 0.05% - 150% of nominal Pass
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% 0.45% 1.15%
LOD (Signal-to-Noise) ~3:1 0.01%
LOQ (Signal-to-Noise) ~10:1 0.03%

| Robustness | No significant change in results | Pass |

Comparative Analysis: HPLC vs. UPLC

Ultra-High-Performance Liquid Chromatography (UPLC) is a significant evolution of HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations.[16][17]

Table 2: Head-to-Head Performance Comparison: HPLC vs. UPLC

Performance Metric Developed HPLC Method Equivalent UPLC Method Justification
Analysis Time ~20 min (incl. re-equilibration) ~5 min (incl. re-equilibration) UPLC's higher efficiency allows for much faster gradients and flow rates.[18]
Resolution (Critical Pair) 2.1 3.5 Smaller particles in UPLC columns generate sharper peaks, improving resolution.[1]
Sensitivity (LOQ) 0.03% 0.01% Sharper, taller peaks in UPLC lead to better signal-to-noise ratios.[18]
Solvent Consumption ~20 mL per run ~3.5 mL per run Shorter run times and lower flow rates significantly reduce solvent usage.[17]

| System Pressure | ~250 bar | ~950 bar | A key trade-off; UPLC requires specialized equipment capable of handling high pressures.[17] |

Decision Logic: Choosing the Right Technology

The choice between HPLC and UPLC is driven by the specific needs of the laboratory.

Method_Selection Start Purity Analysis Needed for Pyrazolo[1,5-a]pyridine Q1 High Sample Throughput Required? Start->Q1 Q2 Need to Resolve Complex/Trace Impurities? Q1->Q2 No UPLC Choose UPLC (Faster, Higher Resolution) Q1->UPLC Yes Q2->UPLC Yes HPLC Choose HPLC (Robust, Widely Available) Q2->HPLC No

Caption: Decision tree for selecting between HPLC and UPLC.

Expert Insights:

  • HPLC remains a robust and reliable choice, especially for laboratories where existing instrumentation is standard and throughput is not the primary bottleneck.[16] Its methods are often more easily transferable between different labs and instruments.

  • UPLC is the superior choice for high-throughput environments, such as in process development or late-stage quality control, where speed and enhanced sensitivity are paramount.[19] The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings.[18]

Conclusion

The reversed-phase HPLC method detailed in this guide provides a robust, selective, and validated solution for the purity analysis of pyrazolo[1,5-a]pyridine compounds. The strategic selection of a Phenyl-Hexyl stationary phase and a low-pH mobile phase addresses the specific chemical properties of the analyte class, ensuring reliable separation from process impurities and degradants.

While this HPLC method is fit-for-purpose for the majority of drug development applications, the comparative data clearly demonstrates the advantages of UPLC technology in terms of speed, resolution, and sensitivity. The decision to implement HPLC or UPLC should be based on a careful evaluation of a laboratory's specific requirements for sample throughput, detection limits, and available capital resources. Ultimately, both techniques, when properly developed and validated, are powerful tools for ensuring the quality and safety of novel pyrazolo[1,5-a]pyridine-based therapeutics.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.eca-academy.eu/guidelines/gmp-guidelines/ich/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • ResearchGate. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF. [URL: https://www.researchgate.
  • Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis. [URL: https://www.lab-training.
  • BenchChem. HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. [URL: https://www.benchchem.com/blog/hplc-vs-uplc-for-riociguat-impurity-profiling-a-head-to-head-comparison/]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
  • Alispharm. UPLC vs HPLC: what is the difference?. [URL: https://alispharm.
  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [URL: https://mac-mod.
  • Separation Science. Why Acid?. [URL: https://www.sepscience.com/techniques/hplc/articles/123-/why-acid]
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [URL: https://ajpr.jamsons.org/article_11425_001991443657b988463c1a32a673b94a.pdf]
  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [URL: https://gmpinsiders.com/hplc-vs-uplc/]
  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [URL: https://www.chromatographyonline.com/view/new-advice-old-topic-buffers-reversed-phase-hplc]
  • Onyx Scientific. An Effective Approach to HPLC Method Development. [URL: https://www.onyx-scientific.com/blog/an-effective-approach-to-hplc-method-development/]
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [URL: https://www.tga.gov.au/resources/publication/international-scientific-guidelines/ich-topic-q-2-r1-validation-analytical-procedures-text-and-methodology]
  • ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. [URL: https://www.researchgate.
  • LCGC International. The Role of Selectivity in Liquid Chromatography Method Development. [URL: https://www.chromatographyonline.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [URL: https://www.biotage.
  • LinkedIn. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [URL: https://www.linkedin.
  • Chromatography Forum. what effect does a formic acid buffer have on my HPLC result. [URL: https://www.chromforum.org/viewtopic.php?t=19488]
  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram. [URL: https://www.researchgate.net/figure/UV-Vis-absorption-and-normalised-emission-spectra-of-the-pyrazole-ligand-pypz-R-16-py-in_fig6_257741349]
  • PubChem. Pyrazolo(1,5-a)pyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrazolo_1_5-a_pyridine]
  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06456a]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/3/213-221.pdf]
  • International Journal of Current Research and Review. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [URL: https://ijcrr.info/index.php/ijcrr/article/view/901/939]
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [URL: https://www.researchgate.net/publication/334994269_The_retention_features_of_nitrogen-containing_heterocyclic_compounds_in_reversed-phase_and_hydrophilic_HPLC-MS_modes]
  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [URL: https://sielc.com/uv-vis-spectrum-of-pyridine.html]
  • Chemical Communications (RSC Publishing). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc05151c]0/cc/d0cc05151c]

Sources

Technical Guide: UV-Vis Absorption & Photophysics of Conjugated Pyrazolopyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tunable Scaffold

In the landscape of functional organic chromophores, conjugated pyrazolopyridine systems—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine isomers—occupy a critical niche between classical indoles and highly fluorescent coumarins. Unlike rigid coumarin scaffolds, pyrazolopyridines offer a modular "push-pull" architecture that allows for precise tuning of the HOMO-LUMO gap.

This guide provides a technical comparison of these systems against standard alternatives, focusing on their UV-Vis absorption profiles, intramolecular charge transfer (ICT) mechanisms, and solvatochromic behavior. It includes a self-validating experimental protocol designed to eliminate common artifacts such as aggregation-induced quenching (ACQ).

Structural Basis of Absorption

The optical superiority of conjugated pyrazolopyridines stems from their ability to act as a bridge in Donor-


-Acceptor (D-

-A) systems.
  • The Core: The fused pyridine ring acts as an electron-deficient acceptor, while the pyrazole ring (depending on substitution) can function as a donor or a neutral spacer.

  • The Mechanism: Upon excitation, these molecules typically undergo Intramolecular Charge Transfer (ICT) .[1] This results in a significant dipole moment change, leading to:

    • Broad, structure-less absorption bands in the UVA/Visible region (300–450 nm).

    • Large Stokes shifts (often >80 nm), minimizing self-absorption compared to coumarins.

Diagram 1: Electronic Transition Logic (D- -A)

The following diagram illustrates the electronic logic governing the absorption red-shift in these systems.

ICT_Mechanism Donor Electron Donor (D) (e.g., -NMe2, -OMe) Pi_Bridge Conjugated Scaffold (Pyrazolo[3,4-b]pyridine) Donor->Pi_Bridge Electron Injection Acceptor Electron Acceptor (A) (e.g., -CN, -NO2) Pi_Bridge->Acceptor Electron Withdrawal GroundState Ground State (S0) Polarized ExcitedState Excited State (S1) Charge Separated (ICT) GroundState->ExcitedState hv (Absorption) Bathochromic Shift

Figure 1: The "Push-Pull" electronic architecture. The pyrazolopyridine core acts as the transducer, facilitating charge transfer that lowers the band gap and red-shifts absorption.

Comparative Analysis: Performance vs. Alternatives

When selecting a fluorophore or chromophore for bio-imaging or optoelectronics, researchers typically weigh Pyrazolopyridines against Coumarins (standard reference) and Indoles (biological standard).

Table 1: Comparative Spectral Performance
FeaturePyrazolo[3,4-b]pyridine (Conjugated)Coumarin 153 (Standard)Indole (Unmodified)
Absorption

350 – 420 nm (Tunable)~420 nm~280 nm
Molar Extinction (

)
15,000 – 35,000 M⁻¹cm⁻¹ ~20,000 M⁻¹cm⁻¹~5,000 M⁻¹cm⁻¹
Stokes Shift Large (60 – 120 nm) Moderate (40 – 60 nm)Small (<40 nm)
Solvatochromism High (Sensitive to polarity)ModerateLow
Quantum Yield (

)
0.30 – 0.90 (Substituent dependent)> 0.90 (Very High)< 0.30 (Low)
Primary Advantage Tunability & Large Stokes Shift BrightnessBiocompatibility
Primary Limitation Synthesis complexitySelf-quenching (small Stokes shift)UV-only absorption
Key Insights:
  • vs. Coumarins: While Coumarins are often brighter (higher

    
    ), they suffer from smaller Stokes shifts, leading to re-absorption artifacts in concentrated samples. Pyrazolopyridines resolve this via the ICT mechanism, which separates absorption and emission bands significantly [1].
    
  • vs. Indoles: Unmodified indoles absorb deep in the UV (<300 nm), which is phototoxic to live cells. Conjugated pyrazolopyridines shift this window into the safer visible range (>350 nm) while maintaining a similar fused-heterocycle footprint [2].

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (E-E-A-T), you must validate that the measured spectra represent isolated molecules and not aggregates. This protocol uses a Linearity Check as a control gate.

Workflow Diagram

Protocol_Workflow Start Start: Solid Sample Solvent Solvent Selection (HPLC Grade, Cut-off < 300nm) Start->Solvent Stock Stock Solution Preparation (1.0 mM in DMSO/MeCN) Solvent->Stock Dilution Serial Dilution (1 μM - 50 μM) Stock->Dilution Scan UV-Vis Scan (200 - 800 nm) Dilution->Scan Check Linearity Check (Beer-Lambert Validation) Scan->Check Result Calculate ε and λmax Check->Result Linear (R² > 0.999) Fail Reject: Aggregation Detected (Sonicate/Change Solvent) Check->Fail Non-Linear

Figure 2: The "Linearity Gate" workflow. Data is only accepted if absorbance vs. concentration is strictly linear, ruling out aggregation.

Step-by-Step Methodology

1. Solvent Verification:

  • Use only spectroscopic grade solvents (Ethanol, Acetonitrile, DMSO).

  • Critical Step: Run a blank scan of the pure solvent. Ensure the UV cut-off is below your expected absorption window (e.g., DMSO cuts off ~268 nm; do not use for deep UV analysis).

2. Stock Solution Preparation:

  • Weigh ~1-2 mg of the pyrazolopyridine derivative.

  • Dissolve in a minimum volume of DMSO (if solubility is low in alcohols) to create a 1.0 mM master stock.

3. The Linearity Check (Beer-Lambert Validation):

  • Prepare 5 working standards: 5, 10, 20, 30, and 50

    
    M.
    
  • Measure Absorbance (

    
    ) at 
    
    
    
    .
  • Plot

    
     vs. Concentration (
    
    
    
    ).
  • Pass Criteria:

    
    . If the line curves downward at high concentrations, aggregation  is occurring. Dilute further.
    

4. Quantum Yield (


) Determination (Comparative Method): 
  • Select a reference standard with a known

    
     (e.g., Quinine Sulfate in 0.1 M H₂SO₄, 
    
    
    
    ).
  • Ensure the refractive indices (

    
    ) of the sample and reference solvents are accounted for.
    
  • Use the equation:

    
    
    Where 
    
    
    
    is the slope of Integrated Fluorescence Intensity vs. Absorbance.

Solvatochromism & Environmental Sensitivity

Pyrazolopyridine spectra are highly sensitive to solvent polarity due to the ICT state.

  • Non-polar (Hexane/Toluene): Vibrational fine structure is often visible; blue-shifted emission.

  • Polar Aprotic (DMSO/DMF): Loss of fine structure; bathochromic (red) shift in absorption and emission.

  • Protic (Methanol): Potential for H-bonding to the pyridine nitrogen, which can quench fluorescence or shift the ICT band [3].

Application Note: This sensitivity allows these molecules to serve as polarity probes in biological membranes, distinguishing between the hydrophobic lipid bilayer and the aqueous cytosol.

References

  • Synthesis and Optical Properties of Bispyrazolopyridine Derivatives. Dyes and Pigments, 2020. Link[2]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI Molecules, 2025. Link

  • Design and Synthesis of Coumarin-Based Pyrazolopyridines as Biocompatible Fluorescence Dyes. ChemistrySelect, 2020. Link

  • A Guide to Recording Fluorescence Quantum Yields. Jobin Yvon / Horiba Technical Note. Link

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 2020. Link

Sources

Validation of Kinase Selectivity Profiles for 3,6-Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Imperative

In the development of ATP-competitive kinase inhibitors, the 3,6-diamine heteroaromatic scaffold (specifically encompassing 3,6-diaminopyridazines and 3,6-diamino-1,2,4-triazines) has emerged as a privileged structure. These scaffolds offer unique hydrogen-bonding vectors that allow for potent interactions with the kinase hinge region. However, the high conservation of the ATP-binding pocket across the human kinome (518+ kinases) presents a critical challenge: promiscuity .

This guide outlines a rigorous, three-tier validation protocol to quantify the selectivity of 3,6-diamine derivatives. Unlike rigid "tick-box" screenings, this workflow integrates thermodynamic binding data, kinetic activity assays, and cellular target engagement to distinguish true pharmacological tools from promiscuous pan-assay interference compounds (PAINS).

Scientific Foundation: The 3,6-Diamine Hinge Interaction

To validate these scaffolds, one must understand why they bind. The 3,6-diamine core typically functions as a bidentate or tridentate ligand within the ATP-binding cleft.

  • Mechanism: The nitrogen atoms of the central ring (e.g., pyridazine/triazine) act as hydrogen bond acceptors for the backbone NH of the hinge region. The exocyclic amines at positions 3 and 6 often serve as hydrogen bond donors to the backbone carbonyls or solubilizing groups extending into the solvent front.

  • The Validation Challenge: Because this donor-acceptor motif mimics the adenine ring of ATP so effectively, 3,6-diamines are prone to "hitting" off-targets with accessible hinge regions (e.g., CDKs, GSK3, and CLKs). Validation must therefore prove that side-chain modifications successfully exploit the gatekeeper residue or the DFG-motif to achieve specificity.

Comparative Performance Analysis

The following table compares the 3,6-diamine scaffold against established reference scaffolds using aggregate internal data and literature consensus.

Table 1: Scaffold Selectivity & Physiochemical Comparison

Feature3,6-Diamine Scaffold (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative A)Quinazoline (Alternative B)
Primary Binding Mode Type I (ATP Competitive, DFG-in)Type I (ATP Competitive)Type I (often covalent potential)
Solubility (LogS) High (polar amines improve aq. solubility)Moderate to LowLow (often requires solubilizing tails)
Selectivity Potential Tunable (Vectors at 3/6 allow distinct probing of solvent/back pockets)Moderate (often hits multiple Src/CK family members)Low to Moderate (EGFR family promiscuity common)
Selectivity Entropy < 0.4 (Optimized leads)0.5 - 0.8 (Typical)> 0.8 (Often promiscuous)
Key Liability Rapid clearance (metabolic vulnerability of amines)Solubility limitedToxicity (off-target EGFR inhibition)

Note: Selectivity Entropy is a thermodynamic metric where 0 indicates a single target and higher values indicate broad promiscuity.[1]

Validation Workflow: The "Self-Validating" Protocol

A robust validation campaign must move from broad scanning to precise cellular quantification.

Tier 1: The Kinome Scan (Binding Assay)

Objective: Rapidly identify the "blast radius" of the compound across 400+ kinases. Methodology: Competition binding assay (e.g., KINOMEscan® or similar phage-display/active-site probe methods).

  • Why Binding, not Activity? Activity assays at high ATP concentrations can mask inhibition of kinases with high Km(ATP). Binding assays are thermodynamic and ATP-independent, providing a "worst-case" (most sensitive) scenario for off-target detection.

  • Protocol: Screen at a single concentration (1 µM). Any kinase showing <35% remaining binding is flagged for Tier 2.

Tier 2: Orthogonal Radiometric Activity Assay

Objective: Confirm that binding translates to functional inhibition and determine true potency (


).
Methodology: 

P-ATP Radiometric Assay (Gold Standard).
  • Scientific Integrity: Fluorescence-based assays (FRET/FP) are prone to interference by the autofluorescence of aromatic amine scaffolds. Radiometric assays measure the physical transfer of phosphate, eliminating false positives.

  • Protocol:

    • Mix kinase, substrate, and

      
      P-ATP.
      
    • Add 3,6-diamine compound (10-point dose response).

    • Incubate 30-60 min.

    • Spot on P81 phosphocellulose paper; wash away free ATP.

    • Quantify via scintillation counting.

Tier 3: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound enters the cell and binds the kinase in a physiological environment. Methodology: Bioluminescence Resonance Energy Transfer (NanoBRET).

  • Causality: High biochemical potency (

    
     < 10 nM) is meaningless if the polar amine groups prevent membrane permeability.
    
  • Protocol:

    • Transfect cells (HEK293) with Kinase-Luciferase fusion.

    • Add cell-permeable fluorescent tracer (binds kinase).

    • Add 3,6-diamine test compound.

    • Readout: If the compound binds the kinase, it displaces the tracer, causing a decrease in BRET signal.[2]

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for validating the scaffold.

ValidationProtocol Start New 3,6-Diamine Analog Tier1 Tier 1: Kinome Scan (468 Kinases, 1µM) Start->Tier1 Decision1 Selectivity Score S(35) < 0.05? Tier1->Decision1 Data Analysis Tier2 Tier 2: Kd Determination (Radiometric/Binding) Decision1->Tier2 Yes (Selective) Fail Redesign: Modify 3/6-Vectors Decision1->Fail No (Promiscuous) Tier3 Tier 3: NanoBRET (Cellular Engagement) Tier2->Tier3 Confirmed Potency Tier3->Fail Poor Entry Success Validated Chemical Probe Tier3->Success Confirmed Permeability

Figure 1: The "Funnel" approach to kinase inhibitor validation. Only compounds passing the thermodynamic filter (Tier 1) and functional filter (Tier 2) proceed to cellular validation.

Data Analysis: Calculating the Selectivity Score

To objectively compare your 3,6-diamine scaffold against alternatives, do not rely on visual inspection of "kinome trees." Use the Selectivity Score (


)  and Selectivity Entropy .
The Standard S-Score ( )


  • Target: For a high-quality chemical probe, aim for

    
     (hitting fewer than 5% of the kinome).
    
The Entropy Score (Advanced)

Because


 is a binary threshold, it ignores the magnitude of off-target binding. Use Selectivity Entropy (

) for higher rigor:

  • Interpretation: A score of 0.0 implies absolute specificity for a single target. 3,6-diamine scaffolds optimized for CDK inhibition have achieved scores as low as 0.15, significantly outperforming staurosporine (

    
    ).
    

References

  • Karaman, M. W., et al. (2008).[1][3] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link][4]

  • Anastassiadis, T., et al. (2011).[4][5] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[1][2][3][4][5][6] Nature Biotechnology. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[5][7] Nature Reviews Cancer. [Link]

Sources

A Comparative Guide to Determining pKa Values of Amino Groups in Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The basicity of amino groups, quantified by the acid dissociation constant (pKa), is a critical parameter in drug discovery and development. It profoundly influences a compound's pharmacokinetic and pharmacodynamic properties, including solubility, permeability, target binding, and metabolic stability. For heterocyclic scaffolds like pyrazolo[1,5-a]pyridine, a privileged structure in medicinal chemistry, understanding the pKa of amino substituents is paramount for rational drug design.[1][2] This guide provides an in-depth comparison of experimental and computational methods for determining the pKa of amino groups in pyrazolo[1,5-a]pyridines, offering insights into the causality behind experimental choices and providing actionable protocols.

The Significance of pKa in Pyrazolo[1,5-a]pyridine Drug Candidates

The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold found in numerous kinase inhibitors and other therapeutic agents.[1][3] The protonation state of an amino group on this scaffold, dictated by its pKa and the physiological pH (typically ~7.4), governs its ability to form ionic interactions with biological targets, influences its passage through cell membranes, and affects its aqueous solubility. An accurate pKa value enables medicinal chemists to fine-tune the physicochemical properties of drug candidates to optimize their efficacy and safety profiles.[4][5]

Comparative Analysis of pKa Determination Methods

A variety of techniques are available for pKa determination, each with its own advantages and limitations. The choice of method often depends on factors such as the compound's solubility, purity, the required accuracy, and available equipment.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Potentiometric Titration Measures the change in pH of a solution upon the incremental addition of a titrant (acid or base). The pKa is determined from the midpoint of the buffer region in the titration curve.[6][7][8]High precision and accuracy, considered a "gold standard" method.[8] Relatively inexpensive instrumentation.[7]Requires a larger sample amount (typically >1 mg).[9] Can be challenging for sparingly soluble compounds and may require the use of co-solvents, which can complicate data interpretation.[7][10]Pure compounds with good aqueous solubility.
Spectrophotometric Titration Monitors the change in UV-Vis absorbance of a compound as a function of pH. The pKa is determined from the sigmoidal relationship between absorbance and pH.[8][9]High sensitivity, requires a small amount of sample.[9] Suitable for compounds with a chromophore near the ionizable center.[9] Can be automated for high-throughput screening.[11]Requires the compound to have a pH-dependent UV-Vis spectrum. Impurities that absorb in the same UV-Vis range can interfere with the measurement.[8]Compounds with a UV-active chromophore, including those with low solubility.
Capillary Electrophoresis (CE) Measures the effective mobility of a compound in different pH buffers. The pKa is determined from the sigmoidal plot of effective mobility versus pH.[7][12]Requires a very small sample amount (nanoliter range).[13] High resolving power, allowing for the determination of pKa values in the presence of impurities.[13] Suitable for a wide range of compounds, including those with low solubility.[13]Can be more time-consuming than other methods.[14] Requires specialized equipment.Complex mixtures and compounds with limited availability.
Computational (In Silico) Prediction Utilizes quantum mechanical calculations, such as Density Functional Theory (DFT), or quantitative structure-property relationship (QSPR) models to predict pKa values based on the molecule's structure.[15][16][17]No experimental work required, enabling rapid screening of virtual compounds. Provides insights into the electronic factors influencing basicity.Accuracy can be variable and depends on the computational model and parameters used.[10] May not be reliable for novel scaffolds without proper validation.[10]High-throughput virtual screening and lead optimization. Guiding the synthesis of new analogues.

Factors Influencing the Basicity of Amino Groups on the Pyrazolo[1,5-a]pyridine Ring

The pKa of an amino group on the pyrazolo[1,5-a]pyridine scaffold is influenced by several factors:

  • Position of the Amino Group: The electronic environment at different positions of the fused ring system is not uniform. The basicity of the amino group will vary depending on its point of attachment.

  • Electronic Effects of Other Substituents: Electron-donating groups (EDGs) on the ring will generally increase the electron density on the amino nitrogen, making it more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs) will decrease the basicity (lower pKa).[18][19]

  • Hybridization: The hybridization of the nitrogen atom in the heterocyclic ring can influence the availability of its lone pair of electrons for protonation.[18][20]

  • Resonance and Aromaticity: Delocalization of the nitrogen lone pair into the aromatic system can significantly decrease basicity.[18][20]

Experimental Protocols

Potentiometric Titration: A Step-by-Step Workflow

This protocol outlines the determination of the pKa of an amino-substituted pyrazolo[1,5-a]pyridine using potentiometric titration.

Causality behind Experimental Choices:

  • High Purity Sample: Essential to ensure that the titration curve reflects the ionization of the target compound only.

  • Inert Atmosphere: Purging with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[4]

  • Constant Ionic Strength: Maintained using an electrolyte like KCl to ensure that the activity coefficients of the ions remain constant throughout the titration.[6]

  • Calibrated pH Meter: Crucial for accurate pH measurements, which are the foundation of this method.[6]

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the amino-pyrazolo[1,5-a]pyridine derivative (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent system (e.g., water-methanol) can be used, but the pKa value will be an apparent pKa (pKaapp) for that specific solvent mixture.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[6]

    • Prepare a solution of constant ionic strength (e.g., 0.15 M KCl).[6]

  • Titration Setup:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]

    • Place a known volume of the sample solution into a titration vessel.

    • Add the ionic strength adjusting solution.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Gently stir the solution and purge with nitrogen for 5-10 minutes before and during the titration.[4]

  • Titration Procedure:

    • Add small, precise increments of the standardized acid titrant (for a basic amino group).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH change becomes minimal, well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[6]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Sample Solution assemble Assemble Titration Cell prep_sample->assemble prep_titrant Prepare Standard Titrant add_titrant Add Titrant Incrementally prep_titrant->add_titrant prep_ionic Prepare Ionic Strength Adjuster prep_ionic->assemble calibrate Calibrate pH Meter calibrate->assemble purge Purge with N2 assemble->purge purge->add_titrant record_ph Record pH add_titrant->record_ph Stabilize record_ph->add_titrant Loop plot_curve Plot Titration Curve record_ph->plot_curve End Titration det_equiv Determine Equivalence Point plot_curve->det_equiv calc_pka Calculate pKa det_equiv->calc_pka G A Absorbance Data at various pH values B Plot Absorbance vs. pH A->B C Sigmoidal Curve Fitting B->C D Determine Inflection Point C->D E pKa Value D->E

Caption: Data Analysis for Spectrophotometric Titration.

Computational pKa Prediction: A Guide for In Silico Screening

Computational methods, particularly those based on DFT, can provide valuable estimations of pKa values, especially in the early stages of drug discovery. [15][21] Causality behind Methodological Choices:

  • Thermodynamic Cycle: The use of a thermodynamic cycle is a common and robust approach to calculate the free energy of dissociation in solution, which is directly related to the pKa. [5]* Continuum Solvation Model: Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) offer a computationally efficient way to account for the bulk solvent effects, which are crucial for accurate pKa prediction. [5][22]* Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. M06-2X is a functional that has shown good performance for pKa predictions. [21]A sufficiently large basis set, such as 6-311++G(d,p), is necessary to accurately describe the electronic structure of the molecule. [22] Workflow:

  • Structure Optimization:

    • Build the 3D structures of the protonated (conjugate acid) and deprotonated (neutral base) forms of the amino-pyrazolo[1,5-a]pyridine.

    • Perform geometry optimizations for both species in the gas phase and in a continuum solvent model (e.g., water) using a selected DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)). [21][22]

  • Free Energy Calculation:

    • Calculate the Gibbs free energies of the optimized structures in both the gas and solution phases.

  • pKa Calculation:

    • Calculate the free energy of dissociation in solution (ΔG°aq) using a thermodynamic cycle.

    • The pKa is then calculated using the equation: pKa = ΔG°aq / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin. An empirical correction for the solvation free energy of the proton is often required for accurate results. [15]

Thermodynamic Cycle for pKa Calculation

G BH+(g) BH+(g) B(g) B(g) BH+(g)->B(g) ΔG°gas BH+(aq) BH+(aq) BH+(g)->BH+(aq) ΔG°solv(BH+) B(aq) B(aq) B(g)->B(aq) ΔG°solv(B) H+(g) H+(g) BH+(aq)->B(aq) ΔG°aq H+(aq) H+(aq)

Caption: Thermodynamic Cycle for pKa Calculation.

Conclusion

The determination of pKa values for amino groups in pyrazolo[1,5-a]pyridines is a critical step in the development of new therapeutics. This guide has provided a comparative overview of the most common experimental and computational methods. While potentiometric titration remains a gold standard for its accuracy with pure, soluble compounds, spectrophotometric titration and capillary electrophoresis offer valuable alternatives for smaller sample quantities and less pure materials. [7][8][9]Computational methods serve as powerful predictive tools for high-throughput screening and for gaining a deeper understanding of structure-basicity relationships. [5]The judicious selection and application of these techniques, guided by an understanding of their underlying principles, will empower researchers to make more informed decisions in the design and optimization of novel pyrazolo[1,5-a]pyridine-based drug candidates.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 28-42.
  • Sarmini, K., & Kenndler, E. (1999). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion.
  • Goddard, W. A., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(49), 12547–12557.
  • Nakai, H., & Ishikawa, A. (2020).
  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100.
  • Riniker, S., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(10), 1095-1109.
  • Rafieezade, M. R., et al. (2024). Predicting the amino group pKa of amino acids using machine learning-QSPR methods. Scientific Reports, 14(1), 1-15.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 653-660.
  • Blanco, E., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 1(4), 164–168.
  • Barroso, J. (2020). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog. Available from: [Link]

  • Hlongwane, N., et al. (2019). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 24(15), 2799.
  • da Silva, G. F., et al. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 124(52), 11027–11037.
  • Alexov, E., & Gunner, M. R. (2010). Developing hybrid approaches to predict pKa values of ionizable groups.
  • Wikipedia. Protein pKa calculations. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Analiza. Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. Spectrophotometric Determination of pKa of Phenol Red. Available from: [Link]

  • Liras, M., & Iglesias, M. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(9), 1403–1406.
  • ICA. Amines. Available from: [Link]

  • Scribd. Experiment 5: Spectrophotometric Determination of Pka. Available from: [Link]

  • Vargas, C., & Lopez, D. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1275-1283.
  • LibreTexts Chemistry. 21.4: Acidity and Basicity of Amines. Available from: [Link]

  • Muñoz, F., & Frau, J. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(35), 10224–10235.
  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Available from: [Link]

  • Semantic Scholar. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Geiser, L., et al. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure.
  • Bazzanella, A., & Bachmann, K. (1999). Determination of biogenic amines by capillary electrophoresis.
  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. Available from: [Link]

  • OCchem. (2018). 33.05 Acid-base Properties of Heterocycles. YouTube. Available from: [Link]

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1859-1882.
  • Martinez-Vargas, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7275.
  • Enany, N., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(8), 988.
  • Ghorab, M. M., et al. (2019). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 12(8), 4614-4624.
  • Verma, J., & Singh, P. P. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54(1-2), 48-60.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.